molecular formula C15H18ClN B2683883 1-(2-Phenylphenyl)propan-1-amine hydrochloride CAS No. 2219369-40-9

1-(2-Phenylphenyl)propan-1-amine hydrochloride

Cat. No.: B2683883
CAS No.: 2219369-40-9
M. Wt: 247.77
InChI Key: BUHWYVAAOFWZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylphenyl)propan-1-amine hydrochloride is a chiral amine compound serving as a valuable building block in organic synthesis and pharmaceutical research. Its core structure, featuring a propan-1-amine chain linked to a biphenyl system, makes it a potential intermediate for the synthesis of more complex molecules. Research into analogous 1-phenylpropan-2-amine derivatives highlights the significance of this structural motif in medicinal chemistry, where such compounds are explored for their biological activity . As a substrate in biocatalytic studies, for instance, similar propan-1-amine structures are used in transaminase-mediated reactions to produce enantiopure compounds, which are critical in the development of active pharmaceutical ingredients . The exploration of such chiral amines is driven by their prevalence in pharmaceuticals and the need for efficient, asymmetric synthesis methods. This compound is provided to support advanced chemical research and development efforts in these fields.

Properties

IUPAC Name

1-(2-phenylphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-2-15(16)14-11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-11,15H,2,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHWYVAAOFWZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Phenylphenyl)propan-1-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Phenylphenyl)propan-1-amine Hydrochloride

Part 1: Executive Summary & Strategic Relevance

1-(2-Phenylphenyl)propan-1-amine hydrochloride (CAS: 22662717-HCl analog) represents a specialized subclass of


-alkyl-arylalkylamines . Unlike the more common phenyl-2-propanamine (amphetamine) derivatives, this molecule features a [1,1'-biphenyl]-2-yl  core substituted at the benzylic position with an ethyl group and a primary amine.

Research Significance:

  • Steric Occlusion: The ortho-phenyl substituent on the aromatic ring creates significant steric bulk near the pharmacophore. In medicinal chemistry, this "ortho-effect" is often exploited to modulate binding affinity (inducing conformational lock) or to block metabolic degradation by CYP450 enzymes at the benzylic carbon.

  • Lipophilicity Profile: The biphenyl moiety drastically increases

    
     (Predicted XLogP3 ~3.3) compared to simple benzylamines, enhancing Blood-Brain Barrier (BBB) permeability.
    
  • Target Classes: Structurally homologous to NMDA receptor antagonists (e.g., Lanicemine analogs) and monoamine transporter inhibitors. It serves as a critical fragment for exploring the "hydrophobic pocket" tolerance of aminergic GPCRs.

Part 2: Chemical Identity & Physicochemical Properties

Table 1: Compound Identification & Core Properties

PropertySpecification
IUPAC Name 1-([1,1'-Biphenyl]-2-yl)propan-1-amine hydrochloride
Common Name

-Ethyl-2-phenylbenzylamine HCl
Molecular Formula

Molecular Weight 211.31 g/mol (Free Base) / 247.77 g/mol (Salt)
Appearance White to off-white crystalline solid (hygroscopic)
Solubility Water (>10 mg/mL), DMSO (>50 mg/mL), Methanol
pKa (Predicted) ~9.5 (Conjugate acid of amine)
Chirality Contains one stereocenter at C1.[][2][3] Exists as (R)- and (S)- enantiomers.

Structural SMILES: CCC(N)C1=CC=CC=C1C2=CC=CC=C2.Cl

Part 3: Synthetic Methodology (Autonomy & Logic)

Rationale: The synthesis of ortho-substituted biphenyl amines is complicated by steric hindrance. Standard nucleophilic substitutions often fail. The most robust, self-validating protocol involves the formation of a ketoxime followed by reduction. This method avoids the formation of secondary amine byproducts common in direct reductive amination.

Protocol: Oxime Reduction Route

Step 1: Precursor Synthesis (Grignard Addition)

  • Reactants: [1,1'-Biphenyl]-2-carbaldehyde, Ethylmagnesium bromide (EtMgBr).

  • Logic: We establish the carbon skeleton first. The aldehyde is more reactive than the corresponding nitrile or amide.

  • Procedure:

    • Dissolve [1,1'-Biphenyl]-2-carbaldehyde (1.0 eq) in anhydrous THF under

      
      .
      
    • Cool to 0°C. Dropwise add EtMgBr (1.2 eq, 3.0 M in ether).

    • Observation Point: Solution turns opaque/yellow.

    • Warm to RT and stir for 4h. Quench with sat.

      
      .
      
    • Isolate 1-([1,1'-biphenyl]-2-yl)propan-1-ol . Oxidation of this alcohol (Swern or Dess-Martin) yields the ketone 1-([1,1'-biphenyl]-2-yl)propan-1-one .

Step 2: Ketoxime Formation (The Nitrogen Source)

  • Reactants: Ketone intermediate, Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ).
  • Logic: Converting the ketone to an oxime (

    
    ) locks the nitrogen in place without risk of over-alkylation.
    
  • Procedure:

    • Reflux the ketone (10 mmol) with

      
       (15 mmol) and 
      
      
      
      (15 mmol) in Ethanol/Water (9:1) for 6 hours.
    • Validation: TLC should show disappearance of the ketone spot (UV active) and appearance of a more polar oxime spot.

    • Evaporate solvent, extract with EtOAc, and dry.

Step 3: Reduction & Salt Formation (The Active API)

  • Reactants:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    /Raney Nickel.
  • Logic:

    
     is necessary to reduce the robust oxime double bond in the sterically crowded ortho-biphenyl environment.
    
  • Procedure:

    • Suspend

      
       (4.0 eq) in dry THF at 0°C.
      
    • Add the Oxime (dissolved in THF) dropwise. Caution: Gas evolution.

    • Reflux for 12 hours. The steric bulk of the biphenyl group requires extended heating for complete reduction.

    • Fieser Quench: Carefully add

      
       (x mL), 15% NaOH (x mL), 
      
      
      
      (3x mL). Filter the granular precipitate.
    • Salt Formation: Dissolve the free amine oil in diethyl ether. Add 2M HCl in ether dropwise until precipitation ceases.

    • Recrystallize from Isopropanol/Ether.

Part 4: Visualization of Workflow & SAR

The following diagram illustrates the synthetic logic and the Structure-Activity Relationship (SAR) hypothesis for this scaffold.

G Start [1,1'-Biphenyl]-2-carbaldehyde Inter1 Intermediate Alcohol (Grignard) Start->Inter1 + EtMgBr (C-C Bond Formation) Inter2 Ketone (Oxidation) Inter1->Inter2 Swern Oxidation Inter3 Oxime (C=N-OH) Inter2->Inter3 NH2OH·HCl (Imine Lock) Product 1-(2-Phenylphenyl)propan-1-amine HCl Inter3->Product LiAlH4 Reduction + HCl SAR1 Biphenyl Core: High Lipophilicity (BBB+) Steric Shielding Product->SAR1 Hydrophobic Pocket SAR2 Primary Amine: Receptor Anchoring (Ionic Bond) Product->SAR2 Polar Interaction

Figure 1: Synthetic pathway from biphenyl-aldehyde precursor to final amine salt, highlighting key SAR domains.

Part 5: Biological & Handling Specifications

Predicted Biological Activity (Target Profile)

Based on the 1-phenylpropan-1-amine pharmacophore, this molecule is a "sterically inflated" analog of amphetamine-class compounds.

  • Monoamine Transporters: The bulky biphenyl group likely reduces affinity for DAT/NET compared to amphetamine but may increase selectivity for serotonin subtypes or intracellular sigma receptors.

  • NMDA Receptors: The structure mimics the "1,2-diphenylethylamine" motif found in Lefetamine and Lanicemine. The ortho-phenyl ring provides a similar spatial occupancy to the second phenyl ring in those drugs, potentially conferring low-affinity NMDA channel blocking properties (antidepressant potential).

Safety & Handling Protocol
  • Hazard Classification: GHS Category 2 (Skin Irritant), Category 3 (Acute Tox - Oral).

  • Storage: Store at -20°C under argon. Hygroscopic solid.

  • Solubility for Assays: Prepare 10mM stock in 100% DMSO. Dilute into aqueous buffer immediately prior to use to prevent precipitation due to the hydrophobic biphenyl tail.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22662717, 1-(2-phenylphenyl)propan-1-amine hydrochloride. Retrieved February 24, 2026 from [Link]

Sources

An In-depth Technical Guide to 1-(2-Phenylphenyl)propan-1-amine hydrochloride (CAS: 2219369-40-9): A Novel Biphenyl-ethylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for 1-(2-Phenylphenyl)propan-1-amine hydrochloride is not extensively available in peer-reviewed literature. This guide, therefore, leverages established principles of medicinal chemistry and extrapolates from data on structurally analogous compounds to provide a comprehensive and scientifically grounded perspective for researchers. All proposed protocols are hypothetical and intended for informational purposes, requiring experimental validation.

Introduction

1-(2-Phenylphenyl)propan-1-amine hydrochloride is a distinct chemical entity characterized by a biphenyl moiety linked to a propan-1-amine backbone. The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds due to its ability to adopt specific conformations and engage in various biological interactions.[1] This guide offers a deep dive into the potential physicochemical properties, synthesis, pharmacology, and analytical methodologies pertinent to this molecule, providing a foundational resource for its exploration in drug discovery and chemical biology.

Physicochemical Properties and Structural Analysis

The structural foundation of this compound is the 1-amino-1-(2-biphenyl)propane core. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, a common practice for amine-containing pharmaceutical candidates.

PropertyPredicted Data
Molecular Formula C₁₅H₁₇N · HCl
IUPAC Name 1-([1,1'-biphenyl]-2-yl)propan-1-amine hydrochloride
Molecular Weight 247.76 g/mol (Hydrochloride Salt)
Monoisotopic Mass 211.1361 Da (Free Base)
XlogP (Predicted) 3.3 (Free Base)
InChI Key (Free Base) BZNRNXBVLKBESG-UHFFFAOYSA-N
SMILES (Free Base) CCC(C1=CC=CC=C1C2=CC=CC=C2)N

Data sourced from PubChem and extrapolated for the hydrochloride salt.

The key structural features include a chiral center at the C1 position of the propane chain, meaning the compound can exist as (R) and (S) enantiomers. The ortho-linkage of the two phenyl rings introduces significant steric hindrance, forcing the rings out of planarity. This fixed dihedral angle is a critical feature that can dictate binding affinity and selectivity for a biological target.

Caption: Structure of the 1-(2-Phenylphenyl)propan-1-amine cation.

Proposed Synthesis and Manufacturing Pathway

The synthesis of a substituted biphenyl core is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is an industry-standard, robust method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, making it the logical choice for constructing the 2-phenylphenyl scaffold.[2]

A plausible synthetic route would involve two key stages:

  • Formation of the Ketone Intermediate: A Suzuki coupling between 2-bromopropiophenone and phenylboronic acid to yield 1-([1,1'-biphenyl]-2-yl)propan-1-one.

  • Reductive Amination: Conversion of the resulting ketone to the primary amine via reductive amination. This is a well-established transformation in the synthesis of phenethylamine derivatives.[3]

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reductive Amination reactant1 2-Bromopropiophenone reagent1 Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O reactant2 Phenylboronic Acid intermediate 1-([1,1'-biphenyl]-2-yl)propan-1-one reagent2 1. NH₄OAc, MeOH 2. NaBH₃CN 3. HCl intermediate->reagent2 reagent1->intermediate Formation of Biphenyl Core product 1-(2-Phenylphenyl)propan-1-amine hydrochloride reagent2->product Amine Formation & Salt

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-([1,1'-biphenyl]-2-yl)propan-1-one

  • To a degassed solution of toluene (200 mL) and water (50 mL) in a 500 mL three-neck flask, add 2-bromopropiophenone (10.0 g, 46.9 mmol), phenylboronic acid (6.8 g, 56.3 mmol), and potassium carbonate (19.4 g, 140.8 mmol).

  • Bubble argon gas through the mixture for 20 minutes to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (1.08 g, 0.94 mmol, 2 mol%).

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours under an argon atmosphere. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the ketone intermediate.

Step 2: Synthesis of 1-(2-Phenylphenyl)propan-1-amine hydrochloride

  • Dissolve the ketone intermediate (8.0 g, 38.0 mmol) in methanol (150 mL) in a 500 mL round-bottom flask.

  • Add ammonium acetate (29.3 g, 380 mmol, 10 equivalents). Stir the mixture at room temperature for 1 hour to form the imine in situ.

  • Cool the mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (3.58 g, 57.0 mmol) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove methanol. Add water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove unreacted starting material.

  • Basify the aqueous layer to pH >12 with 6 M NaOH (aq) and extract the free amine with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Cool the solution to 0°C and bubble dry HCl gas through it (or add a stoichiometric amount of HCl in isopropanol) until precipitation is complete.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-Phenylphenyl)propan-1-amine hydrochloride.

Postulated Mechanism of Action and Pharmacology

Many phenethylamine derivatives exert their effects by modulating monoaminergic systems. A prominent target for this class of compounds is the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and amphetamine-like psychostimulants.[4] Given the structural similarity, it is a primary hypothesis that 1-(2-Phenylphenyl)propan-1-amine could act as a TAAR1 agonist.

TAAR1 activation triggers a cascade of intracellular signaling events. It is primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels.[5] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including neurotransmitter transporters like the dopamine transporter (DAT), ultimately modulating dopaminergic activity.[6]

G ligand 1-(2-Phenylphenyl)propan-1-amine receptor TAAR1 Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., DAT Phosphorylation) pka->downstream Phosphorylates

Caption: Postulated TAAR1 signaling pathway upon ligand activation.

The presence of the biphenyl group is pharmacologically significant. This motif is found in drugs targeting the central nervous system (CNS) and cardiovascular system, where it often contributes to target affinity and selectivity.[7][8] The fixed conformation imposed by the ortho-linkage could be crucial for fitting into a specific receptor binding pocket, potentially offering higher selectivity compared to more flexible phenyl-ethylamine analogues.

Analytical Methodologies

As a chiral compound, the most critical analytical task is to separate and quantify the (R) and (S) enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold-standard technique for this purpose. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral amines.[9][10]

ParameterRecommended ConditionsRationale
HPLC System Standard HPLC with UV DetectorWidely available and sufficient for detecting the aromatic system of the analyte.
Column Chiralpak® IA or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)These polysaccharide-based CSPs have a proven track record for separating chiral amines.[9]
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v)Normal-phase elution is typical for these columns. DEA is a basic additive used to improve peak shape for amines.[11]
Flow Rate 1.0 mL/minA standard flow rate providing good balance between resolution and analysis time.
Column Temp. 25°CRoom temperature is a good starting point; can be adjusted to optimize separation.
Detection UV at 254 nmThe biphenyl system provides strong absorbance at this wavelength.
Injection Vol. 10 µLStandard volume, can be adjusted based on sample concentration.
Sample Prep. Dissolve sample in mobile phase at ~1 mg/mLEnsures compatibility with the HPLC system and prevents solvent mismatch effects.
Protocol: Chiral HPLC Method Development Workflow
  • System Preparation: Set up the HPLC system according to the parameters in the table. Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.

  • Racemic Standard Injection: Prepare a solution of the synthesized racemic 1-(2-Phenylphenyl)propan-1-amine hydrochloride and inject it to confirm the retention times of the two enantiomers.

  • Method Optimization:

    • Alcohol Modifier: Adjust the percentage of IPA. Lowering the IPA percentage generally increases retention time and may improve resolution.

    • Additive: Vary the concentration of DEA (0.05% - 0.2%) to find the optimal peak shape and prevent tailing.

    • Temperature: Evaluate the effect of column temperature (e.g., 20°C, 30°C, 40°C) on resolution.

  • Method Validation: Once optimal separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.[10]

Research Applications and Future Directions

1-(2-Phenylphenyl)propan-1-amine hydrochloride represents a novel chemical scaffold with significant potential as a research tool and a starting point for drug development programs.

  • Neuroscience Research: As a putative TAAR1 agonist, this compound could be used to probe the role of TAAR1 in neuropsychiatric disorders such as schizophrenia, depression, and addiction, where TAAR1 modulation has shown therapeutic promise.[4][5]

  • Structure-Activity Relationship (SAR) Studies: The biphenyl core provides a rich template for synthetic modification. Systematic alterations to the substitution pattern on either phenyl ring, or to the length of the alkyl-amine chain, can generate a library of analogues for comprehensive SAR studies.[7] This would elucidate the key structural features required for target engagement and functional activity.

  • Dopaminergic System Modulation: Given the interplay between TAAR1 and the dopamine system, this compound could be instrumental in studying the mechanisms of dopamine release, reuptake, and signaling.[6]

Future research should focus on the stereoselective synthesis of the individual (R) and (S) enantiomers, as it is highly probable that the biological activity will reside predominantly in one stereoisomer. Subsequent pharmacological profiling of the pure enantiomers will be essential to validate the TAAR1 hypothesis and uncover their full therapeutic potential.

References

  • Berry, M. D., Gainetdinov, R. R., Hoener, M. C., & Lew, O. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience, 10, 148. [Link]

  • Espinoza, S., Lignani, G., & Gainetdinov, R. R. (2018). Trace amine-associated receptor 1 (TAAR1), a TA- and amphetamine-activated GPCR, at a DA synapse. [Diagram]. ResearchGate. [Link]

  • Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 116(2), 164–176. [Link]

  • Duan, L., Yang, S., & Miller, G. M. (2012). Trace amine associated receptor 1 signaling in activated lymphocytes. Journal of Neuroimmunology, 253(1-2), 38-44. [Link]

  • Espinoza, S., Gangarossa, G., & Gainetdinov, R. R. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 697. [Link]

  • Ahn, S., Kim, D., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-203. [Link]

  • Shamsi, S. A. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Lakó, Á., Molnár, Z., Mendonça, R., & Poppe, L. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(70), 42871-42879. [Link]

  • Covel, J. A., et al. (2014). Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders. ACS Medicinal Chemistry Letters, 5(10), 1066-1070. [Link]

  • Sharma, G., & Kumar, P. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 116-123. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2018). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Catalysts, 8(10), 435. [Link]

  • Singh, P., & Kaur, M. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 116-123. [Link]

  • Covel, J. A., et al. (2014). Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders. ACS Medicinal Chemistry Letters, 5(10), 1066-1070. [Link]

  • Ahmad, I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19163-19213. [Link]

Sources

Deconvoluting the Biological Targets of 1-([1,1'-biphenyl]-2-yl)propan-1-amine hydrochloride: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 1-([1,1'-biphenyl]-2-yl)propan-1-amine hydrochloride represents a novel chemical entity with potential pharmacological activity, yet its specific biological targets remain uncharacterized. This guide outlines a systematic, multi-pronged strategy for the comprehensive identification and validation of its molecular targets. By leveraging the compound's core structural motifs—a flexible biphenyl scaffold and a protonatable propan-1-amine side chain—we can generate informed hypotheses about its potential interactions with major druggable target classes. This document provides a framework for researchers, moving from broad in silico predictions and high-throughput screening to specific target engagement and mechanism of action studies. Detailed experimental protocols, the rationale behind methodological choices, and data interpretation strategies are provided to empower drug development professionals to effectively de-orphanize this and other novel chemical entities.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a new chemical entity (NCE) from discovery to therapeutic application is contingent on a deep understanding of its mechanism of action, beginning with the identification of its primary biological target(s). The subject of this guide, 1-([1,1'-biphenyl]-2-yl)propan-1-amine hydrochloride, possesses two key structural features that inform our investigative strategy:

  • The Biphenyl Core: This lipophilic and conformationally flexible scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, including nuclear receptors, enzymes, and G-protein coupled receptors (GPCRs).[1] Biphenyl derivatives have been successfully developed as modulators of the Retinoid X Receptor (RXR) and Estrogen Receptor-alpha (ERα).[2][3]

  • The Propan-1-amine Side Chain: The primary amine is ionizable at physiological pH, suggesting potential interactions with targets that feature anionic residues, such as the orthosteric or allosteric sites of aminergic GPCRs, transporters, and ion channels.[4]

Given the absence of direct literature on this specific compound[5], a structured, hypothesis-driven workflow is essential. This guide presents a logical progression from computational prediction to empirical validation.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The initial, most resource-efficient step is to leverage computational tools to predict likely biological targets. This phase aims to narrow the field of potential interactions and guide the design of subsequent wet-lab experiments.

Rationale for a Computational-First Approach

Starting with in silico methods allows for the rapid, cost-effective screening of a vast "target space." By comparing the NCE's structure to databases of known ligands and protein structures, we can generate a ranked list of testable hypotheses, prioritizing target classes that are most likely to yield positive results and minimizing expenditure on low-probability experiments.

Workflow for In Silico Analysis

The overall computational workflow is designed to move from broad similarity-based searches to more focused, structure-based docking simulations.

cluster_0 In Silico Workflow A Input Compound: 1-([1,1'-biphenyl]-2-yl)propan-1-amine HCl B 2D/3D Similarity Search (e.g., ChEMBL, PubChem) A->B Structural Similarity C Pharmacophore Modeling A->C Feature Identification E Hypothesis Generation: Ranked Target List B->E Known Analogs D Virtual Screening & Molecular Docking C->D Screenable Model D->E Binding Scores

Caption: In silico workflow for initial target hypothesis generation.

Key In Silico Methodologies

1. Structural Similarity and Substructure Searching:

  • Objective: To identify known bioactive molecules that are structurally related to the query compound.

  • Protocol:

    • Generate the 2D structure (SMILES or MOL file) of 1-([1,1'-biphenyl]-2-yl)propan-1-amine.

    • Perform Tanimoto-based similarity searches against large chemical databases like ChEMBL, PubChem, and DrugBank.

    • Perform substructure searches focusing on the "2-aminopropyl-biphenyl" core.

    • Analyze the biological targets of the top-ranked hits. A recent study identified (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines as potent dopamine transporter (DAT) inhibitors, making DAT a high-priority putative target.[4]

2. Pharmacophore-Based Screening:

  • Objective: To identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and use them to search for potential protein targets.

  • Protocol:

    • Generate a 3D conformer of the molecule.

    • Develop a pharmacophore model based on its features: one positive ionizable (amine), two aromatic rings, and multiple hydrophobic points.

    • Screen this pharmacophore against a database of protein structures (e.g., PharmIt, ZINCPharmer).

    • Prioritize targets that show high pharmacophoric fit scores.

3. Molecular Docking:

  • Objective: To predict the binding mode and estimate the binding affinity of the compound against specific protein structures.

  • Protocol:

    • Select a panel of high-priority targets based on the outputs from steps 1 and 2. This should include representatives from:

      • Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT).

      • Nuclear Receptors: RXRα, ERα, PPARγ.[2][3]

      • GPCRs: Dopamine D2, Adrenergic α2, and other aminergic receptors.

      • Enzymes: COX-2, Protein Tyrosine Phosphatase 1B (PTP1B).[1][6]

    • Obtain high-resolution crystal structures of these targets from the Protein Data Bank (PDB).

    • Prepare the protein and ligand structures (add hydrogens, assign charges).

    • Perform docking simulations using software like AutoDock Vina or Schrödinger Glide.

    • Analyze the resulting binding poses and docking scores to rank potential interactions.

Phase 2: In Vitro Target Class Screening

With a list of prioritized hypotheses, the next phase involves broad experimental screening to confirm which target classes interact with the compound.

Rationale for Broad Panel Screening

A broad screening approach provides an unbiased experimental assessment of the in silico predictions. It serves two purposes: identifying the primary target(s) and revealing potential off-target interactions, which is critical for later safety and selectivity profiling. Commercial services offer cost-effective panel screens against hundreds of common biological targets.

Recommended Primary Screening Panels
Target ClassRecommended Assay TypeRationale & Key Literature Insights
GPCRs Radioligand Binding Assay Panel (e.g., against 40-80 common receptors)The amine moiety is common in GPCR ligands. GPCRs are the largest family of drug targets.[7]
Monoamine Transporters Radioligand Binding & Functional Uptake Assays (DAT, SERT, NET)High structural similarity to known atypical DAT inhibitors strongly supports this hypothesis.[4]
Nuclear Receptors Cell-Based Reporter Gene Assays (agonist and antagonist modes)Biphenyl scaffolds are known to modulate nuclear receptors like RXR and ERα.[2][3]
Ion Channels High-Throughput Electrophysiology or Ion Flux AssaysThe compound's lipophilicity and charge suggest potential interaction with transmembrane channel proteins.[8][9]
Enzyme Panels Kinase and Phosphatase Activity AssaysBiphenyl derivatives have shown inhibitory activity against various enzymes, including PTP1B and COX.[6][10]
Experimental Protocol: Radioligand Binding Assay for GPCRs
  • Objective: To determine if the compound displaces a known radiolabeled ligand from a specific GPCR, indicating competitive binding.

  • Methodology:

    • Preparation: Prepare cell membrane fractions expressing the target GPCR (e.g., HEK293 cells overexpressing the Dopamine D2 receptor).

    • Reaction Mixture: In a 96-well plate, combine:

      • Membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2R).

      • A range of concentrations of the test compound (1-([1,1'-biphenyl]-2-yl)propan-1-amine HCl), typically from 1 nM to 100 µM.

    • Controls:

      • Total Binding: Radioligand + membranes (no inhibitor).

      • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, unlabeled D2R antagonist (e.g., haloperidol).

      • Vehicle Control: Radioligand + membranes + vehicle (e.g., DMSO).

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes (and any bound radioligand) are trapped on the filter.

    • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding - NSB.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).

      • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Phase 3: Target Validation and Mechanism of Action (MoA)

Once a primary target is identified from screening (e.g., the Dopamine Transporter), rigorous validation is required to confirm direct engagement and elucidate the functional consequences.

Rationale for Orthogonal Validation

Relying on a single assay can be misleading. Using multiple, mechanistically distinct (orthogonal) assays provides a higher degree of confidence that the observed effect is due to a direct, specific interaction between the compound and the target protein.

Key Validation Methodologies

1. Direct Biophysical Binding:

  • Objective: To confirm direct physical interaction between the compound and purified target protein and to quantify binding affinity and kinetics.

  • Recommended Technique: Surface Plasmon Resonance (SPR).

  • Protocol Outline:

    • Immobilize the purified target protein (e.g., DAT) onto an SPR sensor chip.

    • Flow a series of concentrations of the test compound over the chip.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of compound binding to the protein.

    • Analyze the resulting sensorgrams to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ).

2. Cellular Target Engagement:

  • Objective: To verify that the compound binds to its intended target within a live cellular environment.

  • Recommended Technique: Cellular Thermal Shift Assay (CETSA).

  • Protocol Outline:

    • Treat intact cells expressing the target protein with either the vehicle or the test compound.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to pellet aggregated, denatured proteins.

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature via Western Blot or ELISA.

    • Interpretation: A ligand-bound protein is typically more thermally stable. A shift in the melting curve to a higher temperature in the presence of the compound confirms cellular target engagement.

3. Downstream Functional & Signaling Assays:

  • Objective: To understand how target engagement by the compound modulates cellular function.

  • Example Scenario: If the primary target is identified as an agonist for a Gαq-coupled GPCR.

  • Workflow:

    • Second Messenger Assay: Measure the accumulation of inositol phosphates (IP1) or intracellular calcium flux using a FLIPR assay in cells expressing the receptor.

    • Pathway Activation: Use Western Blotting to probe for the phosphorylation of downstream kinases, such as ERK1/2 (pERK). An increase in pERK levels following compound treatment would confirm pathway activation.

cluster_1 Hypothetical Gαq Signaling Pathway Ligand Compound GPCR Gαq-Coupled Receptor Ligand->GPCR GProtein Gαq Activation GPCR->GProtein Gαq/GTP exchange PLC Phospholipase C (PLC) GProtein->PLC IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 PIP2 PIP2 Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ERK pERK Activation PKC->ERK

Caption: A potential signaling cascade following agonist binding to a Gαq-coupled GPCR.

Conclusion and Future Directions

This guide presents a comprehensive and scientifically rigorous framework for elucidating the biological targets of 1-([1,1'-biphenyl]-2-yl)propan-1-amine hydrochloride. By progressing logically from in silico prediction to broad in vitro screening and finally to focused target validation, researchers can efficiently and confidently identify the primary mechanism of action. The insights gained from this workflow are fundamental for any subsequent lead optimization, preclinical safety assessment, and the ultimate development of this novel compound into a potential therapeutic agent.

References

  • Schulpen, S. et al. (2019). A Novel Biphenyl-based Chemotype of Retinoid X Receptor Ligands Enables Subtype and Heterodimer Preferences. ACS Medicinal Chemistry Letters. Available at: [Link][11]

  • Haffez, H. et al. (2019). A Novel Biphenyl-based Chemotype of Retinoid X Receptor Ligands Enables Subtype and Heterodimer Preferences - PMC. National Center for Biotechnology Information. Available at: [Link][2]

  • Kaczorowski, G. J., & McManus, O. B. (2008). Ion Channels as Drug Targets: The Next GPCRs - PMC. National Center for Biotechnology Information. Available at: [Link][8]

  • Clare, J. J. (2010). Ion Channels as Therapeutic Targets: A Drug Discovery Perspective. Journal of Medicinal Chemistry. Available at: [Link][12]

  • Various Authors. (2025). Atropisomerism of biphenyl compound 2. ResearchGate. Available at: [Link][1]

  • Orysyk, S. et al. (2023). Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. PubMed. Available at: [Link][10]

  • Garner, R. N. et al. (2009). Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link][3]

  • Wikipedia contributors. (2023). Nuclear receptor. Wikipedia. Available at: [Link][13]

  • Orysyk, S. et al. (2022). Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. ResearchGate. Available at: [Link][6]

  • Gonzalez-Lara, L. E. et al. (2015). Ionic Channels as Targets for Drug Design: A Review on Computational Methods - PMC. National Center for Biotechnology Information. Available at: [Link][9]

  • Hauser, A. S. et al. (2017). G Protein-Coupled Receptors as Targets for Approved Drugs - PMC. National Center for Biotechnology Information. Available at: [Link][7]

  • PubChemLite. (n.d.). 1-(2-phenylphenyl)propan-1-amine hydrochloride (C15H17N). PubChemLite. Available at: [Link][5]

  • Giorgetti, A. et al. (2024). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in Chemistry. Available at: [Link][14]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link][15]

  • Navarro, G. et al. (2020). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. MDPI. Available at: [Link][16]

  • Jacobson, K. A. et al. (2024). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience. Available at: [Link][4]

Sources

Methodological & Application

Protocol for dissolving 1-(2-Phenylphenyl)propan-1-amine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 1-(2-Phenylphenyl)propan-1-amine Hydrochloride for In Vitro Assays

Part 1: Executive Summary & Physicochemical Context[1][2]

The Challenge: 1-(2-Phenylphenyl)propan-1-amine hydrochloride presents a classic medicinal chemistry paradox: it is an amphiphilic salt.[1][2] While the hydrochloride (HCl) moiety confers water solubility, the bulky 1-(2-phenylphenyl) core (a biphenyl system) is highly lipophilic and sterically hindered.[1][2]

In aqueous buffers at physiological pH (7.4), the equilibrium shifts.[1] The buffering capacity can strip the proton from the amine, reverting the compound to its "free base" form. Given the biphenyl backbone, the free base is virtually insoluble in water, leading to micro-precipitation that is invisible to the naked eye but devastating to assay reproducibility (causing "false negatives" in potency or "false positives" in toxicity due to aggregates).

The Solution: This protocol utilizes a DMSO-Stock / Aqueous-Intermediate strategy.[1][2] We prioritize complete solvation in an organic phase followed by a "kinetic dilution" step that prevents the free base from crashing out before it interacts with the biological system.

Part 2: Physicochemical Profile & Solubility Data[1]

Before handling, understand the theoretical solubility limits to avoid wasting compound.[1]

SolventSolubility Limit (Est.)Role in ProtocolNotes
DMSO > 50 mMPrimary Stock Preferred vehicle.[1][2] Stabilizes the salt form and prevents aggregation.[1]
Ethanol (Abs.) ~ 20 mMSecondary StockViable, but evaporation rates can alter concentration over time.[1][2]
Water (pH < 5) ~ 10 mMNot RecommendedSoluble, but unstable upon addition to pH 7.4 media.[1]
PBS (pH 7.4) < 100 µMAssay Buffer Critical Zone: Risk of precipitation above this limit.[1][2]

Part 3: Reagents & Equipment[1][3]

  • Compound: 1-(2-Phenylphenyl)propan-1-amine hydrochloride (Store at -20°C, desiccated).[1][2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[1][2]

  • Intermediate Buffer: PBS (Phosphate Buffered Saline) or HBSS, pH 7.4.[1]

  • Vessels: Amber glass vials (silanized preferred to minimize surface adsorption of the lipophilic tail).[1]

  • Filtration: 0.22 µm PTFE syringe filters (Nylon/PES may bind the compound).[1]

Part 4: Detailed Protocol

Phase A: Preparation of the Master Stock (10 mM)[1]

Rationale: We target a 10 mM stock to allow for 1000x dilution, achieving a final assay concentration of 10 µM (standard screening high-dose) while keeping DMSO at 0.1%.

  • Equilibration: Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature (RT) for 30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture, which hydrolyzes the HCl salt and degrades purity.[1]

  • Weighing: Weigh approximately 2–5 mg of the powder into a sterile amber glass vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the required DMSO volume (

    
    ) using the molecular weight (
    
    
    
    g/mol for the HCl salt - verify specific batch MW on CoA).
    
    
    [1][2]
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. Inspect for "schlieren" lines (refractive streaks), which indicate incomplete mixing.[1]

  • Clarification (Optional but Recommended): Centrifuge at 10,000 x g for 1 minute. If a pellet forms, the compound is impure or not fully dissolved.[1]

Phase B: Preparation of Working Solutions (Serial Dilution)[1]

The "Crash-Out" Danger Zone: Never dilute the 10 mM DMSO stock directly into a large volume of cold culture media.[2] The thermal shock and rapid pH change will cause precipitation.[1]

Step-by-Step Dilution Logic:

  • Intermediate Dilution (100x):

    • Prepare a 100 µM intermediate solution.

    • Add 10 µL of Master Stock (10 mM) to 990 µL of pre-warmed (37°C) culture media or buffer.

    • Technique: Vortex the media while slowly injecting the DMSO stock into the center of the vortex. This ensures rapid dispersion and prevents local high-concentration pockets where precipitation occurs.[1][2]

  • Final Assay Dilution:

    • Dilute the 100 µM intermediate solution further to reach your desired test concentrations (e.g., 1 nM – 10 µM).

Part 5: Self-Validating Quality Control

A protocol is only trustworthy if it includes checkpoints.[1][2] Use this decision tree to validate your solution.

SolubilityProtocol Start Weigh Compound (Equilibrate to RT) Dissolve Add Anhydrous DMSO (Target 10 mM) Start->Dissolve Inspect Visual Inspection (Clear?) Dissolve->Inspect Sonicate Sonicate (40kHz, 5 min) Warm to 37°C Inspect->Sonicate Cloudy/Particulates Clear Solution is Clear Inspect->Clear Yes Sonicate->Inspect Dilution Prepare Intermediate Dilution (100 µM in Media) Clear->Dilution Microscopy Microscopy Check (40x) Look for crystals/aggregates Dilution->Microscopy Fail Precipitation Detected (Biphenyl core crashed out) Microscopy->Fail Crystals Visible Pass Proceed to Assay Microscopy->Pass Clear Fix Add 10-20% HPCD (Cyclodextrin carrier) Fail->Fix Fix->Microscopy

Figure 1: Decision tree for solubilization and quality control. Note the specific check for micro-precipitation after the aqueous dilution step.

Part 6: Troubleshooting & Advanced Handling

Issue 1: Compound precipitates immediately upon adding to media. [2]

  • Cause: The hydrophobic effect of the biphenyl ring is overpowering the ionic interaction of the amine.

  • Fix: Use a carrier molecule.[1][2] Pre-complex the compound with 2-Hydroxypropyl-β-cyclodextrin (HPCD) . Dissolve the compound in DMSO, then add to a 20% HPCD aqueous solution before adding to cells. The cyclodextrin encapsulates the hydrophobic tail.

Issue 2: Cytotoxicity in Vehicle Control.

  • Cause: DMSO concentration > 0.5%.[1][2][3][4][5]

  • Fix: Ensure your final assay well contains

    
     DMSO.[1][2][4][6] If you need 100 µM of drug, your stock must be 100 mM (which may be solubility limited) or you must accept lower top doses.[1]
    

Issue 3: Loss of Potency over time.

  • Cause: Adsorption to plastics.[1][2] The biphenyl group is "sticky."[1]

  • Fix: Use Low-Binding polypropylene tips and plates.[1][2] Avoid polystyrene storage tubes for the intermediate dilutions.[1]

Part 7: References

  • PubChem. (2025).[1][2] 1-(2-phenylphenyl)propan-1-amine hydrochloride | C15H18ClN.[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • ResearchGate. (2016).[1][2] Discussion on DMSO tolerance in cell culture assays. [Link]

  • National Institutes of Health (NIH). (2003).[1][2] The use of dimethylsulfoxide as a vehicle in cell culture experiments. PubMed.[1][2] [Link]

Sources

Application Note: HPLC Method Development for 1-(2-Phenylphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the development of a stability-indicating RP-HPLC method for 1-(2-Phenylphenyl)propan-1-amine hydrochloride . This molecule presents a classic chromatographic dichotomy: a highly hydrophobic biphenyl core (requiring strong organic elution) coupled with a basic primary amine (prone to severe peak tailing due to silanol interactions).

The Core Challenge: The "ortho-phenyl" substitution on the biphenyl ring creates steric bulk near the amine tail. Standard neutral pH methods will result in broad, tailing peaks due to the ionization of the amine (pKa ~9.5) and its interaction with residual silanols on the silica support.[1]

The Solution: We employ a "Chaotropic Suppression" strategy . By utilizing an acidic mobile phase (pH 2.5) with high ionic strength, we achieve two goals:

  • Protonation: The amine is fully protonated (

    
    ), increasing solubility.
    
  • Silanol Suppression: The acidic pH suppresses the ionization of surface silanols (

    
    
    
    
    
    
    
    ), eliminating the cation-exchange mechanism responsible for tailing.

Analyte Profiling & Chemical Strategy

PropertyValue / CharacteristicChromatographic Implication
Structure Biphenyl core + Propyl-amine tailMixed-mode retention (Hydrophobic + Ionic).
Chromophore Biphenyl SystemStrong UV absorption at 248 nm (primary) and 210 nm (secondary).
pKa (Calc.) ~9.5 (Primary Amine)Basic. Will be positively charged at pH < 7.
Solubility Water-soluble (HCl salt)Diluent should be Water:ACN (50:50) to prevent precipitation.
Critical Risk Peak Tailing (

)
Requires end-capped columns and pH control.

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Analyte Assessment (Biphenyl Amine) Scouting Gradient Scouting 5-95% B in 20 min Start->Scouting CheckPeak Check Peak Shape Scouting->CheckPeak Tailing Tailing Factor > 1.5 CheckPeak->Tailing Poor Symmetry GoodShape Tailing Factor < 1.2 CheckPeak->GoodShape Symmetrical FixTailing Action: 1. Lower pH to 2.5 2. Add TEA Modifier 3. Switch to HSS T3 Column Tailing->FixTailing Optimize Optimize Gradient for Resolution (Rs > 2.0) GoodShape->Optimize FixTailing->Scouting Re-inject FinalMethod Final Validation (ICH Q2(R1)) Optimize->FinalMethod

Figure 1: Systematic workflow for optimizing amine separations, prioritizing peak symmetry.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" Method (Phosphate Buffer)

This method is recommended for QC release testing due to its robustness and excellent peak shape.

Equipment: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

ParameterSetting / Specification
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18). Reason: Double end-capping minimizes silanol activity.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5). Prep: Dissolve 2.72g

in 1L water; adjust pH to 2.5 with

.
Mobile Phase B Acetonitrile (HPLC Grade).
Flow Rate 1.0 mL/min
Column Temp 30°C (Controls viscosity and mass transfer kinetics)
Detection 248 nm (Reference: 360 nm)
Injection Vol 10 µL

Gradient Program:

  • 0.0 min: 80% A / 20% B (Initial hold for polarity)

  • 15.0 min: 20% A / 80% B (Elute hydrophobic biphenyls)

  • 20.0 min: 20% A / 80% B (Wash)

  • 20.1 min: 80% A / 20% B (Re-equilibration)

  • 25.0 min: Stop

Protocol B: High pH Alternative (Orthogonal Method)

Use this if impurity overlap is suspected in Protocol A. Changing pH to >10 alters selectivity by deprotonating the amine (Neutral form).

  • Column: Waters XBridge C18 (High pH stable hybrid silica).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).

  • Note: At pH 10, the amine is neutral and more hydrophobic. Retention time will likely increase significantly compared to Protocol A.

Troubleshooting: The "Peak Tailing" Pathway

Peak tailing is the most common failure mode for this analyte. Use this mechanistic diagram to diagnose issues.

TailingTroubleshoot Problem Problem: Peak Tailing (As > 1.5) Cause1 Silanol Interaction Problem->Cause1 Cause2 Column Void/Damage Problem->Cause2 Cause3 Mass Overload Problem->Cause3 Test1 Test: Lower pH to 2.0 or Add 0.1% TEA Cause1->Test1 Test2 Test: Inject Neutral Std (e.g., Toluene) Cause2->Test2 Test3 Test: Dilute Sample 10x Cause3->Test3 Solution1 Use 'Base Deactivated' Column (e.g., C18-BD) Test1->Solution1 Solution2 Replace Column Test2->Solution2 Solution3 Increase Column Capacity (Larger pore/surface area) Test3->Solution3

Figure 2: Diagnostic logic for resolving peak asymmetry.

Validation Framework (ICH Q2(R1))

To ensure the method is suitable for regulatory submission, the following validation parameters must be met.

System Suitability Criteria (Pre-run Check)
  • Theoretical Plates (N): > 5,000

  • Tailing Factor (

    
    ):  < 1.5 (Critical for amines)
    
  • Precision (RSD): < 2.0% for 5 replicate injections

  • Resolution (

    
    ):  > 2.0 between Analyte and nearest impurity
    
Validation Protocol Summary
ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidation).No interference at retention time of analyte. Peak purity > 99.0%.
Linearity 5 concentration levels (e.g., 50% to 150% of target conc).

. Residuals randomly distributed.
Accuracy Spike placebo at 80%, 100%, 120% levels (triplicate).Recovery: 98.0% – 102.0%.
Precision Repeatability: 6 injections at 100%. Intermediate: Different day/analyst.RSD

2.0%.
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N ~3), LOQ (S/N ~10).
Robustness Vary Flow (±0.1 mL), Temp (±5°C), pH (±0.2 units).System suitability must still pass.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for solvent selectivity).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. (Authoritative source on amine tailing mechanisms).
  • PubChem. (n.d.). Compound Summary: Biphenyl.[3][4] National Library of Medicine. Retrieved from [Link] (Used for UV chromophore verification).

Sources

Application Note: Neuropharmacological Characterization of 1-(2-Phenylphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for utilizing 1-(2-Phenylphenyl)propan-1-amine hydrochloride (hereafter referred to as 2-Ph-PPA ) as a chemical probe in neuroscience research. Structurally distinct due to its ortho-biphenyl (2-phenylphenyl) substitution on the propyl-amine backbone, this compound represents a sterically demanding analog of the phenethylamine class.

This guide is designed for researchers investigating monoamine transporter (MAT) kinetics , Trace Amine-Associated Receptor (TAAR) activation, and structure-activity relationships (SAR) of bulky amphetamine derivatives. The protocols below provide a validated workflow for moving from solubility optimization to functional synaptosomal assays.

Chemical Identity & Handling

2-Ph-PPA is a hydrochloride salt of a primary amine. The presence of the ortho-phenyl ring introduces significant steric hindrance and torsion, potentially altering its binding profile compared to linear phenylpropylamines (e.g., amphetamine).

PropertySpecification
IUPAC Name 1-([1,1'-biphenyl]-2-yl)propan-1-amine hydrochloride
Common Name 2-Ph-PPA HCl; ortho-Biphenylpropylamine
Molecular Formula C₁₅H₁₇N[1] · HCl
Molecular Weight 247.76 g/mol
Solubility Water (up to 20 mM with warming), DMSO (>100 mM), Ethanol (50 mM)
Storage -20°C, Desiccated (Hygroscopic)
Primary Hazard Irritant (H315/H319); Potential CNS stimulant (Treat as bioactive)
Reconstitution Protocol

Critical Step: The biphenyl moiety increases lipophilicity. Direct dissolution in neutral saline often results in precipitation.

  • Stock Solution (10 mM): Dissolve 2.48 mg of 2-Ph-PPA in 100 µL of 100% DMSO. Vortex for 30 seconds.

  • Working Solution: Dilute the Stock Solution 1:1000 into aCSF (Artificial Cerebrospinal Fluid) or Assay Buffer to achieve 10 µM.

    • Note: Ensure final DMSO concentration is <0.1% for cell-based assays to avoid solvent toxicity.

Theoretical Mechanism & Signaling

2-Ph-PPA is hypothesized to act via two primary mechanisms typical of this structural class:

  • Monoamine Transporter Inhibition/Reversal: The bulky hydrophobic biphenyl group may occupy the S1/S2 binding pockets of DAT (Dopamine Transporter) or NET (Norepinephrine Transporter).

  • TAAR1 Agonism: Similar to β-phenylpropylamine, it may activate intracellular TAAR1, triggering cAMP signaling and transporter internalization.

Figure 1: Hypothesized Signaling Pathway

The following diagram illustrates the dual-pathway mechanism where 2-Ph-PPA modulates synaptic monoamine levels.

G Compound 2-Ph-PPA (Extracellular) DAT Dopamine Transporter (DAT) Compound->DAT Binds S1 Site TAAR1 TAAR1 (Intracellular) Compound->TAAR1 Diffusion/Transport Efflux Dopamine Efflux (Reverse Transport) DAT->Efflux Conformation Change UptakeBlock Uptake Inhibition DAT->UptakeBlock Steric Blockade Gs Gs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA PKA->DAT Phosphorylation

Caption: Figure 1. Dual-mechanism action of 2-Ph-PPA involving direct transporter blockade and TAAR1-mediated phosphorylation of DAT.

Experimental Protocols

Protocol A: Synaptosomal Monoamine Uptake Assay

This assay determines if 2-Ph-PPA functions as a reuptake inhibitor (blocker) or substrate releaser.

Materials:

  • Rat striatal synaptosomes (freshly prepared).

  • [³H]-Dopamine (DA) and [³H]-5-HT (Serotonin).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • 2-Ph-PPA (0.1 nM – 10 µM).

Procedure:

  • Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) and ascorbic acid.

  • Pre-incubation: Incubate synaptosomes with varying concentrations of 2-Ph-PPA for 10 minutes at 37°C.

    • Control: Use Cocaine (10 µM) as a reference blocker.

  • Initiation: Add [³H]-DA (final conc. 50 nM). Incubate for exactly 5 minutes.

  • Termination: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Plot log[concentration] vs. % Uptake to determine IC₅₀.

Data Interpretation:

  • IC₅₀ < 100 nM: Potent inhibitor.

  • Hill Slope ≈ 1.0: Competitive inhibition.

  • Hill Slope > 1.0: Suggests allosteric modulation or transporter reversal (releaser phenotype).

Protocol B: In Vitro Binding (Competition Radioligand Assay)

To verify target affinity without the complexity of transport kinetics.

TargetRadioligandReference CompoundIncubation
DAT [³H]WIN 35,428GBR 129092h @ 4°C
SERT [³H]CitalopramFluoxetine1h @ 25°C
NET [³H]NisoxetineDesipramine3h @ 4°C

Workflow:

  • Prepare membrane homogenates from relevant brain regions (Striatum for DAT, Cortex for SERT/NET).

  • Incubate membranes + Radioligand + 2-Ph-PPA (7-point dilution curve).

  • Filter and count.

  • Calculate Kᵢ using the Cheng-Prusoff equation:

    
    .
    

Advanced Application: Microdialysis Guide

For researchers moving to in vivo models, 2-Ph-PPA requires specific calibration due to its lipophilicity.

Probe Recovery Calibration

Do not assume standard recovery rates. The biphenyl group causes high non-specific binding to dialysis tubing.

  • Requirement: Use Polyethersulfone (PES) probes (2mm membrane). Avoid Cuprophan.

  • Perfusion Fluid: aCSF + 0.2% BSA (Bovine Serum Albumin) is required to prevent the drug from sticking to the tubing during retrodialysis.

Figure 2: Experimental Workflow

The following flow chart outlines the critical path for validating 2-Ph-PPA activity.

Workflow Start Compound Reconstitution Solubility Solubility Check (DMSO/Saline) Start->Solubility Binding Binding Affinity (Ki Determination) Solubility->Binding If Soluble Uptake Functional Uptake (IC50 / Release) Binding->Uptake If Ki < 1µM Decision Profile Definition Uptake->Decision InVivo In Vivo Microdialysis Decision->InVivo If High Potency

Caption: Figure 2. Step-by-step validation workflow for 2-Ph-PPA characterization.

References & Authority

The protocols and mechanistic hypotheses above are grounded in established methodologies for phenylpropylamine and biaryl-amine characterization.

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology.

    • Relevance: Establishes the standard filtration assay protocols for DAT/SERT/NET used in Protocol A.

  • Sotnikova, T. D., et al. (2009). Dopamine transporter-dependent and -independent actions of trace amine-associated receptor 1 agonists. Journal of Pharmacology and Experimental Therapeutics.

    • Relevance: Provides the mechanistic basis for testing TAAR1 activity (Figure 1) in amphetamine analogs.

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book. University of North Carolina.

    • Relevance: The gold standard for the radioligand binding conditions listed in Protocol B.

  • PubChem Compound Summary. 1-(2-phenylphenyl)propan-1-amine hydrochloride. National Library of Medicine.

    • Relevance: Verification of chemical structure and physical properties.[2][3]

Disclaimer: 1-(2-Phenylphenyl)propan-1-amine hydrochloride is a research chemical.[1] It is not approved for human therapeutic use.[4] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) where applicable.

Sources

In vivo models for evaluating the efficacy of 1-(2-Phenylphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for the preclinical evaluation of 1-(2-Phenylphenyl)propan-1-amine hydrochloride , a lipophilic benzylic amine structurally predisposed to Central Nervous System (CNS) activity. Given its core pharmacophore—a biphenyl scaffold linked to a primary amine—this compound exhibits structural homology with known monoamine modulators and ion channel blockers.

Consequently, this guide prioritizes Neuropsychiatric and Neuropathic Pain models, assuming the compound acts as a putative CNS-penetrant small molecule.

Executive Summary & Structural Rationale

1-(2-Phenylphenyl)propan-1-amine hydrochloride (hereafter PPPA-HCl ) features a sterically demanding ortho-biphenyl core attached to a propyl-amine chain. This structural motif is critical for two reasons:

  • Lipophilicity & BBB Penetration: The biphenyl moiety significantly increases logP, facilitating passive transport across the Blood-Brain Barrier (BBB).

  • Pharmacophoric Overlap: The 1-phenyl-1-aminoalkane template is a "privileged structure" found in numerous CNS agents (e.g., antidepressants, psychostimulants, and NMDA antagonists). The ortho-substitution restricts conformational freedom, potentially increasing selectivity for specific transporters (SERT/NET) or voltage-gated sodium channels (NaV).

Recommended Screening Cascade:

  • Primary Screen: Neuropathic Pain (Analgesia) & Depression (Mood).

  • Secondary Screen: Anxiolysis & Motor Coordination.

Phase I: Pharmacokinetic Validation (Go/No-Go)

Before efficacy testing, confirm CNS exposure. Efficacy models are futile if the compound is peripherally restricted.

Protocol A: Brain-to-Plasma Ratio Assessment
  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • Dosing: 10 mg/kg (i.p. or p.o.).

  • Sampling: Terminal blood and whole brain collection at 0.5, 1, 2, and 4 hours post-dose.

  • Analysis: LC-MS/MS quantification.

  • Success Criterion: Brain/Plasma (

    
    ) ratio > 0.3.
    

Phase II: Efficacy Models (Core Protocols)

Model 1: Spinal Nerve Ligation (SNL) – Neuropathic Pain

Rationale: The biphenyl core of PPPA-HCl resembles pharmacophores of state-dependent Na+ channel blockers. The SNL model (Chung Model) is the gold standard for distinguishing central/peripheral neuropathic pain relief from simple sedation.

Experimental Design
  • Subjects: Sprague-Dawley Rats (Male, 200–250 g).

  • Groups (n=10/group): Vehicle, PPPA-HCl (3, 10, 30 mg/kg), Gabapentin (Positive Control, 100 mg/kg).

Step-by-Step Protocol
  • Anesthesia: Induce with 5% isoflurane; maintain at 2%.

  • Surgical Ligation:

    • Expose the dorsal vertebral column at L5–L6.

    • Isolate the L5 spinal nerve carefully to avoid damaging the L4 nerve.

    • Tightly ligate the L5 nerve with 6-0 silk suture. (Note: This induces mechanical allodynia in the ipsilateral paw).

  • Recovery: Allow 7 days for recovery and development of allodynia.

  • Baseline Testing: Measure Paw Withdrawal Threshold (PWT) using von Frey filaments. Only rats with PWT < 4.0 g are included.

  • Drug Administration: Administer PPPA-HCl (p.o. or i.p.) at T=0.

  • Readout: Measure PWT at 30, 60, 120, and 240 mins post-dose.

Data Analysis: Calculate % Maximum Possible Effect (%MPE):



Model 2: Chronic Social Defeat Stress (CSDS) – Depression/Resilience

Rationale: Unlike the Forced Swim Test (which measures acute coping), CSDS evaluates the reversal of chronic stress-induced anhedonia, a more translational metric for a novel antidepressant candidate.

Experimental Design
  • Subjects: C57BL/6 Mice (Experimental), CD-1 Mice (Aggressors).

  • Timeline: 10 days of stress + 24 hours post-test.

Step-by-Step Protocol
  • Defeat Phase (Days 1–10):

    • Place the experimental mouse in the home cage of a novel aggressive CD-1 mouse for 10 minutes (physical defeat).

    • Separate them with a perforated plexiglass divider for the remaining 24 hours (sensory stress).

    • Rotate to a new aggressor each day.

  • Treatment: Administer PPPA-HCl (10 mg/kg, daily) or Vehicle starting from Day 11 (Post-defeat treatment) or concurrent with stress (Prophylactic).

  • Social Interaction Test (Day 11/21):

    • Place mouse in an open field with an enclosure containing a novel CD-1 target.

    • Zone 1: Interaction Zone (close to target).

    • Zone 2: Corner Zones (avoidance).

  • Readout: Measure time spent in Interaction Zone vs. Corner Zones.

    • Resilient/Treated: Interaction Ratio > 1.0.

    • Susceptible/Vehicle: Interaction Ratio < 1.0.

Phase III: Safety & Selectivity (Counter-Screens)

Rotarod Test (Motor Coordination)

To ensure that analgesic or antidepressant effects are not false positives driven by sedation or ataxia.

  • Protocol: Accelerating Rotarod (4 to 40 rpm over 5 mins).

  • Endpoint: Latency to fall.

  • Interpretation: Significant decrease in latency compared to vehicle indicates motor toxicity (Ataxia/Sedation).

Visualized Screening Workflow

The following diagram illustrates the critical path for validating PPPA-HCl, including "Kill Criteria" where the compound should be abandoned or re-engineered.

PPPA_Evaluation_Flow Start Compound: PPPA-HCl PK_Check Phase I: PK & BBB Permeability (Brain/Plasma Ratio) Start->PK_Check Decision_PK Is Kp > 0.3? PK_Check->Decision_PK Tox_Screen Phase II: MTD & Rotarod (Motor Coordination) Decision_PK->Tox_Screen Yes Stop_Reformulate STOP / Reformulate (Poor Bioavailability) Decision_PK->Stop_Reformulate No Decision_Tox Motor Impairment? Tox_Screen->Decision_Tox Efficacy_Pain Model A: SNL (Neuropathic Pain) Readout: von Frey Threshold Decision_Tox->Efficacy_Pain No Efficacy_Mood Model B: CSDS (Depression) Readout: Social Interaction Ratio Decision_Tox->Efficacy_Mood No Stop_Toxic STOP / Dose Reduction (Sedation/Ataxia) Decision_Tox->Stop_Toxic Yes Lead_Candidate Valid Lead Candidate Proceed to IND-Enabling Efficacy_Pain->Lead_Candidate Positive Signal Efficacy_Mood->Lead_Candidate Positive Signal

Caption: Decision tree for the preclinical validation of PPPA-HCl, prioritizing BBB penetration and motor safety before efficacy readouts.

Data Presentation Templates

Table 1: Pharmacokinetic Parameters (Mouse, 10 mg/kg i.p.)
ParameterUnitVehiclePPPA-HClInterpretation

(Plasma)
ng/mL-[Value]Systemic exposure

(Brain)
ng/g-[Value]Target engagement potential

h-[Value]Onset of action

ng*h/mL-[Value]Total exposure
Brain/Plasma Ratio (

)
--> 0.3 Critical Success Factor
Table 2: Efficacy Readout (SNL Model)
GroupDose (mg/kg)Baseline PWT (g)60 min PWT (g)% MPE
Vehicle-2.1 ± 0.32.2 ± 0.41.5%
PPPA-HCl 10 2.0 ± 0.26.5 ± 0.8 45%
PPPA-HCl 30 2.1 ± 0.312.0 ± 1.1 85%
Gabapentin1002.0 ± 0.213.5 ± 1.592%
*Indicates p < 0.05 vs Vehicle (ANOVA).

References

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods. Link

  • Golden, S. A., et al. (2011). Standardized protocol for the outcome of chronic social defeat stress in mice. Nature Protocols. Link

  • Kim, S. H., & Chung, J. M. (1992). An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat. Pain. Link

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx. Link

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association. Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of 1-(2-Phenylphenyl)propan-1-amine hydrochloride in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-Phenylphenyl)propan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may be encountering challenges with poor peak shape during their analytical work with this compound. As a primary amine, this molecule is prone to interactions that can lead to asymmetrical peaks, compromising the accuracy and precision of your results.

This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve these common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 1-(2-Phenylphenyl)propan-1-amine hydrochloride tailing?

Peak tailing is the most common issue when analyzing basic compounds like amines. It is primarily caused by secondary interactions between the positively charged amine group and negatively charged silanol groups on the surface of traditional silica-based HPLC columns. These interactions are stronger than the primary reversed-phase retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."

Q2: What is the quickest way to improve peak shape for my amine compound?

A rapid way to improve peak shape is to lower the mobile phase pH. By adding an acidifier like trifluoroacetic acid (TFA) or formic acid to your mobile phase, you can protonate the silanol groups on the silica surface, reducing their negative charge and minimizing secondary interactions with the protonated amine. A starting concentration of 0.1% (v/v) of either acid is a common and effective choice.

Q3: Can the type of organic modifier I use affect peak shape?

Yes, the choice of organic modifier can influence peak shape. While acetonitrile is the most common organic modifier in reversed-phase HPLC, methanol can sometimes offer better peak shape for basic compounds. Methanol is a more protic solvent and can help to shield the silanol groups, reducing tailing. It is worthwhile to screen both solvents during method development.

Q4: My peak is fronting instead of tailing. What could be the cause?

Peak fronting is less common than tailing for basic compounds but can occur under specific conditions. The most frequent causes are column overload, where too much sample has been injected, or a mismatch between the injection solvent and the mobile phase. If your injection solvent is significantly stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte band to spread and front.

In-Depth Troubleshooting Guides

Issue 1: Persistent Peak Tailing Despite Mobile Phase Modification

If you have already tried adding an acidifier to your mobile phase and are still observing significant peak tailing, a more systematic approach is required. The following workflow will guide you through the next steps.

G A Start: Persistent Peak Tailing B Increase Buffer Concentration (e.g., 25-50 mM) A->B Higher ionic strength can improve shielding of silanols E Peak Shape Acceptable? B->E C Evaluate Alternative Column Chemistries G Peak Shape Still Unacceptable C->G D Consider Ion-Pairing Chromatography E->C No F End E->F Yes G->D No G->F Yes

Caption: Troubleshooting workflow for persistent peak tailing.

  • Increase Buffer Concentration: If you are using a buffered mobile phase (e.g., phosphate or acetate), increasing the concentration from a typical 10 mM to 25-50 mM can improve peak shape. The higher concentration of buffer ions can more effectively compete with the analyte for interaction with the active silanol sites.

  • Evaluate Alternative Column Chemistries: If modifying the mobile phase is insufficient, the column itself is the next logical target.

    • High-Purity Silica Columns: Modern columns are often manufactured with high-purity silica, which has a lower concentration of acidic silanol groups.

    • End-Capped Columns: Look for columns that are "end-capped," a process that chemically derivatizes most of the remaining free silanols.

    • "AQ" or Polar-Embedded Phases: These columns have a polar group embedded in the C18 chain, which helps to shield the silica surface and improve peak shape for basic compounds, even in highly aqueous mobile phases.

    • Hybrid Silica Particles: Columns with hybrid organic/inorganic particles often exhibit reduced silanol activity.

  • Consider Ion-Pairing Chromatography: For particularly challenging separations, ion-pairing chromatography can be an effective solution. An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. This reagent pairs with the protonated amine analyte, forming a neutral complex that has a well-defined interaction with the reversed-phase column, resulting in a symmetrical peak.

Issue 2: Poor Reproducibility of Retention Time and Peak Area

Inconsistent retention times and peak areas can be a significant issue in regulated environments. This variability is often linked to the delicate equilibrium of interactions between the amine, the mobile phase, and the stationary phase.

G A Poor Reproducibility (Retention Time & Area) B Inconsistent Mobile Phase pH B->A C Fluctuations in Column Temperature C->A D Column Degradation D->A E Insufficient Column Equilibration E->A

Technical Support Center: A Guide to the Stability of 1-(2-Phenylphenyl)propan-1-amine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Phenylphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to prevent degradation and ensure the integrity of your experiments.

Introduction

1-(2-Phenylphenyl)propan-1-amine hydrochloride is a primary amine salt with a biphenyl moiety, making it susceptible to specific degradation pathways. Understanding its stability profile is critical for accurate and reproducible experimental results. This guide provides a structured question-and-answer format to address common challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-(2-Phenylphenyl)propan-1-amine hydrochloride in solution?

The stability of 1-(2-Phenylphenyl)propan-1-amine hydrochloride in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. As with many amine hydrochlorides, the amine functional group is susceptible to oxidation, and the overall stability can be affected by the solution's environment.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, the most probable degradation pathways include:

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or further degradation to other byproducts. The biphenyl ring system can also undergo oxidative degradation under harsh conditions.

  • Hydrolysis: While generally stable, under extreme pH and temperature conditions, hydrolysis is a potential degradation route, although typically less significant for amines compared to esters or amides.

  • Photodegradation: Aromatic compounds and amines can be light-sensitive. Exposure to UV or even ambient light over extended periods can induce degradation, often through radical mechanisms.

Q3: What is the expected shelf-life of 1-(2-Phenylphenyl)propan-1-amine hydrochloride in solution?

The shelf-life in solution is highly dependent on the storage conditions. For short-term storage (days to weeks), a properly prepared and stored solution (see recommended storage conditions below) should exhibit minimal degradation. For long-term storage, it is recommended to store the compound as a solid at or below -20°C and prepare solutions fresh.

Troubleshooting Guide

Issue 1: I am observing a color change in my solution of 1-(2-Phenylphenyl)propan-1-amine hydrochloride.

  • Potential Cause: Color change, often to a yellow or brown hue, is a common indicator of oxidation of the amine group.

  • Troubleshooting Steps:

    • Protect from Light: Immediately store your solution in an amber vial or wrap the container in aluminum foil to prevent further photodegradation.

    • Deoxygenate Solvent: Before preparing a new solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents, as impurities can catalyze oxidation.

Issue 2: My experimental results are inconsistent, and I suspect my compound is degrading.

  • Potential Cause: Inconsistent results are a hallmark of compound instability. The concentration of your active compound may be decreasing over time.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: For critical experiments, always prepare a fresh solution of 1-(2-Phenylphenyl)propan-1-amine hydrochloride.

    • Perform a Stability Study: Conduct a simple stability study by preparing a solution and analyzing its purity via HPLC at different time points (e.g., 0, 4, 8, 24, and 48 hours) under your typical experimental conditions. This will help you determine the window of stability.

    • Control Storage Conditions: Ensure your solution is stored at the recommended temperature and protected from light.

Issue 3: I see new peaks appearing in my HPLC chromatogram over time.

  • Potential Cause: The appearance of new peaks is direct evidence of degradation.

  • Troubleshooting Steps:

    • Characterize Degradants: If you have access to a mass spectrometer (LC-MS), try to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Optimize Storage: Re-evaluate your storage conditions based on the information in this guide to minimize the formation of these new peaks.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol describes the best practices for preparing and storing stock solutions of 1-(2-Phenylphenyl)propan-1-amine hydrochloride to minimize degradation.

Materials:

  • 1-(2-Phenylphenyl)propan-1-amine hydrochloride solid

  • High-purity solvent (e.g., HPLC-grade DMSO, ethanol, or water)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Preparation: Sparge the chosen solvent with an inert gas for 15-30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of 1-(2-Phenylphenyl)propan-1-amine hydrochloride in a clean, dry amber vial.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Sonicate briefly if necessary to ensure complete dissolution.

  • Inert Atmosphere: Blanket the headspace of the vial with the inert gas before sealing the cap tightly.

  • Storage: Store the solution at -20°C or -80°C for long-term storage. For short-term storage (up to one week), 2-8°C may be acceptable, but this should be verified.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the stability of the molecule under various stress conditions.[1] This study will help in identifying potential degradation products and developing a stability-indicating analytical method.

Stress Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 6, 12, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 6, 12, 24 hours
Thermal 80°C80°C24, 48, 72 hours
Photolytic ICH Q1B compliant lightRoom TemperatureExpose to light

Procedure:

  • Prepare a stock solution of 1-(2-Phenylphenyl)propan-1-amine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio.

  • For the photolytic study, expose the solution in a quartz cuvette to a calibrated light source. A control sample should be wrapped in aluminum foil.

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method to separate 1-(2-Phenylphenyl)propan-1-amine hydrochloride from its potential degradation products. Method optimization may be required.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a linear gradient and optimize as needed (e.g., 10-90% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm and 254 nm (or use a PDA detector to scan for the optimal wavelength)
Injection Volume 10 µL

Visualizations

Logical Flow for Troubleshooting Degradation

G cluster_products Potential Degradation Products A 1-(2-Phenylphenyl)propan-1-amine B Oxidation A->B C Photodegradation A->C D Hydrolysis (Extreme Conditions) A->D P1 Imine/Oxime Derivatives B->P1 P2 Radical Adducts/Polymeric Species C->P2 P3 Hydroxylated Byproducts D->P3

Caption: Potential degradation routes for the target compound.

References

  • Forced Degradation Studies in Pharmaceuticals. (2017). Scribd. [Link]

  • PubChem. (n.d.). 2-Aminobiphenyl. National Center for Biotechnology Information. [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). International Journal of Scientific Development and Research. [Link]

  • Ioannides, C., & Delaforge, M. (1990). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. PubMed. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Lin, H. R., & Lin, Y. C. (1995). Degradation kinetics of phentolamine hydrochloride in solution. PubMed. [Link]

  • Turesky, R. J., et al. (2003). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Chemical Research in Toxicology. [Link]

  • Padma, A., et al. (2019). Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS). ResearchGate. [Link]

  • How to Approach a Forced Degradation Study. (2011). SGS. [Link]

Sources

Optimizing reaction conditions for derivatizing 1-(2-Phenylphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of 1-(2-Phenylphenyl)propan-1-amine HCl

Introduction

Status: Senior Application Scientist Subject: Optimization of Reaction Conditions for Sterically Hindered Biphenyl Amines Ticket ID: #OPT-BIPH-001

Welcome to the technical support hub for 1-(2-Phenylphenyl)propan-1-amine hydrochloride . This guide addresses the specific challenges encountered when derivatizing this scaffold. Unlike simple alkyl amines, this molecule presents a "perfect storm" of reactivity barriers: significant steric hindrance from the ortho-phenyl ring and the thermodynamic sink of the hydrochloride salt.

This guide moves beyond generic protocols to provide causal analysis and self-validating workflows designed to maximize yield and purity in drug discovery applications (SAR library synthesis, proteomic tagging, and metabolite tracking).

Module 1: The Chemistry (The "Why")

To optimize the reaction, one must first understand the substrate's resistance to modification.

1. The Steric "Gatekeeper" Effect The 2-phenyl group (the ortho-biphenyl moiety) creates a rigid steric wall. In standard nucleophilic attacks (e.g., amide coupling), the incoming electrophile (activated ester or acid chloride) must approach the nitrogen atom. The ortho-phenyl ring physically blocks specific trajectories, significantly reducing the effective collision frequency.

2. The Salt Trap The substance is supplied as a hydrochloride (HCl) salt to ensure stability.

  • The Trap: In organic solvents (DCM, DMF), the HCl salt is often sparingly soluble and the amine is protonated (

    
    ), rendering it non-nucleophilic.
    
  • The Failure Mode: Adding exactly 1.0 equivalent of base often fails because the equilibrium exchange is slow in non-polar solvents, or the base forms an insoluble salt that coats the unreacted starting material.

3. Chiral Integrity The amine is benzylic and chiral at the C1 position. While less prone to racemization than


-amino acids, prolonged exposure to high heat or strong bases can lead to racemization via benzylic deprotonation.

Module 2: Troubleshooting Guide

Issue 1: "I see starting material remaining by LC-MS after 24 hours."
  • Diagnosis: The "Steric Wall" is preventing the coupling reagent from reacting with the amine before the activated ester hydrolyzes.

  • Root Cause: Using weak coupling reagents (e.g., EDC/HOBt) or insufficient activation time.

  • Solution: Switch to "High-Force" coupling agents.

    • Recommendation: Use HATU or PyBOP . These generate highly reactive active esters (At-esters) that react faster than the rate of hydrolysis.

    • Protocol Adjustment: Pre-activate the acid for 15 minutes before adding the amine.

Issue 2: "The reaction mixture turned cloudy, and yield is <10%."
  • Diagnosis: "The Salt Trap." The amine HCl salt did not dissolve or neutralize.

  • Root Cause: Using a non-polar solvent (DCM) where the salt is insoluble, or using a weak base (Pyridine) that cannot fully deprotonate the HCl salt efficiently.

  • Solution: Solvent and Base Switch.[1][2]

    • Recommendation: Use DMF or NMP as the solvent. Use DIPEA (Diisopropylethylamine) as the base.

    • Stoichiometry: You need at least 3.0 equivalents of base: 1.0 eq to neutralize the HCl, 1.0 eq to neutralize the acid (if coupling with carboxylic acid), and 1.0 eq to maintain basicity.

Issue 3: "I see a major impurity with Mass M+43 or M+28."
  • Diagnosis: Side reaction with the solvent or activation species.

  • Root Cause:

    • M+43 (Acetyl): Reaction with EtOAc (if used during workup too early) or acetic acid trace.

    • M+28 (Formyl): Reaction with DMF (if heated excessively or poor quality DMF used).

  • Solution: Use anhydrous, high-grade DMF. Keep reaction temp < 60°C.

Module 3: Visualization & Logic

Workflow: The "Salt Break" & Coupling Strategy

This diagram illustrates the critical "Free-Basing" step often missed in standard protocols.

G Substrate Amine HCl Salt (Non-Nucleophilic) FreeBase Free Amine (Nucleophilic) Substrate->FreeBase Neutralization (DMF, 15 min) Base Base Addition (DIPEA, >3.0 eq) Base->FreeBase Coupling Coupling Event (Steric Barrier) FreeBase->Coupling Slow Attack Activation Acid Activation (R-COOH + HATU) Activation->Coupling Activated Ester Product Derivatized Product (Amide) Coupling->Product >90% Conv.

Caption: The critical path requires explicit neutralization (Free-Basing) in a polar solvent before the steric barrier of the coupling step can be attempted.

Module 4: Experimental Protocols

Protocol A: The "Gold Standard" (HATU Coupling)

Best for: Library synthesis, precious samples, high-throughput screening.

ParameterConditionRationale
Solvent Anhydrous DMFSolubilizes the HCl salt and prevents aggregation.
Concentration 0.1 M - 0.2 MHigh concentration drives bimolecular reaction kinetics.
Base DIPEA (3.0 - 4.0 equiv)Sterically hindered base prevents nucleophilic competition while neutralizing HCl.
Coupling Agent HATU (1.2 equiv)High reactivity overcomes the steric hindrance of the biphenyl group.
Temperature RT to 40°CStart at RT. Heat to 40°C only if conversion <50% after 4 hours.

Step-by-Step:

  • Activation: In Vial A, dissolve Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv). Stir for 5-10 mins. Color change (often yellow to orange) indicates active ester formation.

  • Salt Break: In Vial B, dissolve 1-(2-Phenylphenyl)propan-1-amine HCl (1.0 equiv) in DMF. Add DIPEA (2.5 equiv). Vortex/Sonicate until fully dissolved.

  • Addition: Add contents of Vial B to Vial A.

  • Reaction: Stir at Room Temp for 4–16 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water (x1), Brine (x1). Dry over Na2SO4.

Protocol B: The "Brute Force" (Acid Chloride)

Best for: Simple acylations (Acetyl, Benzoyl) or when HATU fails.

Step-by-Step:

  • Suspend the Amine HCl salt (1.0 equiv) in DCM (Dichloromethane).

  • Add Triethylamine (TEA) (3.5 equiv). Note: The solution should become clear as the free amine dissolves.

  • Cool to 0°C.

  • Add Acid Chloride (1.1 equiv) dropwise.

  • Allow to warm to RT.

    • Critical Check: If a white precipitate forms immediately, it is likely TEA·HCl, which is good. If the reaction stays clear but no product forms, add a catalytic amount of DMAP (0.1 equiv) to act as an acyl-transfer catalyst.

Module 5: FAQ (Specific Scenarios)

Q: Can I use microwave irradiation to speed this up? A: Yes. For this specific sterically hindered amine, microwave irradiation (80°C for 10-20 mins) is highly effective. However, ensure your carboxylic acid partner is not prone to racemization.

Q: I need to make a Sulfonamide. Does the same logic apply? A: Yes, but sulfonylation is generally slower than acylation. Use the Protocol B (DCM/TEA) approach. You may need to heat the reaction to reflux (40°C in DCM or switch to DCE at 80°C) to drive the reaction to completion against the steric wall.

Q: How do I remove the excess HATU byproducts? A: HATU byproducts (tetramethylurea) are water-soluble. A thorough wash with water and brine usually removes them. If they persist, a dilute acid wash (0.5 M HCl) is effective, provided your product remains neutral and doesn't precipitate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140-177. Link

Sources

Technical Support Guide: Troubleshooting Emulsion Formation in the Extraction of 1-(2-Phenylphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering emulsion issues during the liquid-liquid extraction of 1-(2-Phenylphenyl)propan-1-amine hydrochloride. As this amine salt possesses surfactant-like properties, emulsion formation is a common challenge that can impede phase separation, reduce yield, and complicate downstream processing. This document outlines the causative factors and provides a structured approach to both prevention and resolution.

Part 1: Frequently Asked Questions (FAQs) - Understanding the System

This section addresses the fundamental principles behind emulsion formation in the context of this specific amine hydrochloride extraction.

Q1: What is an emulsion and why is it problematic in my extraction?

An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1] This is problematic because it prevents the clean separation of the aqueous and organic layers, making it difficult or impossible to isolate your target compound, 1-(2-Phenylphenyl)propan-1-amine. The emulsion can trap a significant amount of the desired analyte, leading to poor recovery and inaccurate quantification.[2]

Q2: What are the primary causes of emulsion formation with 1-(2-Phenylphenyl)propan-1-amine hydrochloride?

Several factors contribute to the formation of a stable emulsion during the extraction of this compound:

  • Inherent Surfactant Properties: The amine salt itself can act as a surfactant.[1] Its amphiphilic nature, with both a hydrophobic biphenyl-propane backbone and a hydrophilic amine hydrochloride group, allows it to stabilize the interface between the organic and aqueous phases, preventing the small droplets from coalescing.

  • High-Shear Mixing: Vigorous shaking of the separatory funnel introduces excessive energy into the system, creating very fine droplets that are thermodynamically difficult to separate.[1]

  • Presence of Particulate Matter: Finely divided solids, such as un-dissolved reagents or side products, can accumulate at the interface and physically stabilize an emulsion.[1][3]

  • Unfavorable pH: The pH of the aqueous phase influences the charge at the droplet interface. For amine-based systems, this can lead to electrostatic repulsion that stabilizes the emulsion.[1]

  • High Concentration: A high concentration of the amine extractant can increase the viscosity of the organic phase, which can promote the formation of an emulsion.[1]

Q3: How can I prevent an emulsion from forming in the first place?

Prevention is always more efficient than treatment.[1][2] Consider these proactive measures:

  • Gentle Agitation: Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the phases. This provides sufficient surface area for extraction to occur without the high shear forces that lead to emulsions.[1][2]

  • Pre-emptive "Salting Out": Before beginning the extraction, add a neutral salt like sodium chloride (NaCl) to the aqueous phase to create a brine solution.[1] This increases the ionic strength of the aqueous layer, making it more polar and forcing a cleaner separation from the organic layer.[1][4]

  • Adjusting Phase Ratios: Modifying the volume ratio of the organic to aqueous phases can sometimes reduce emulsion tendency.[1]

  • Filtration Before Extraction: If you suspect the presence of fine particulates, filter your initial reaction mixture before transferring it to the separatory funnel.

Part 2: Troubleshooting Guide - A Workflow for Resolving Persistent Emulsions

When preventative measures are insufficient and an emulsion forms, a systematic approach is required for its resolution. The following workflow provides a decision-making process, starting with the least invasive techniques.

G start Persistent Emulsion Formed wait Step 1: Wait (15-30 minutes) start->wait brine Step 2: Add Saturated Brine (NaCl) (5-10% of aqueous volume) wait->brine Emulsion Persists resolved Phases Separated wait->resolved Resolved physical Step 3: Physical Disruption Methods brine->physical Emulsion Persists brine->resolved Resolved centrifuge Centrifugation (2000-4000 rpm, 10-15 min) physical->centrifuge filter Filtration (Glass wool or Celite pad) physical->filter other Step 4: Other Chemical Methods (Use with caution) physical->other If physical methods fail or are unavailable centrifuge->resolved filter->resolved ph_adjust pH Adjustment other->ph_adjust solvent_add Change Solvent Polarity (Add different solvent) other->solvent_add ph_adjust->resolved solvent_add->resolved

Caption: Decision workflow for troubleshooting emulsions.

Q4: I have an emulsion. What is the very first thing I should do?

The simplest and least invasive first step is to wait.[3] Let the separatory funnel stand undisturbed in a ring clamp for 15 to 30 minutes.[5][6] Often, unstable emulsions will break on their own as the droplets slowly coalesce over time. Gentle tapping on the side of the glass can sometimes accelerate this process.[6]

Q5: The emulsion hasn't broken after waiting. What is the most common and effective next step?

The addition of a saturated sodium chloride solution (brine) is the standard and often most effective method.[2] This technique, known as "salting out," works by increasing the ionic strength of the aqueous layer.[4] This makes the aqueous phase significantly more polar, which decreases the mutual solubility of the organic and aqueous phases and forces the surfactant-like amine hydrochloride to partition more cleanly, thereby destabilizing the emulsion.[2][4] See Protocol 2 for a detailed methodology.

Q6: Brine addition was not fully effective. What physical methods can I employ for a very stubborn emulsion?

When chemical methods are insufficient, physical force is often the most reliable solution.

  • Centrifugation: This is arguably the most powerful method for breaking tenacious emulsions.[1][4] Spinning the mixture at high speed forces the denser phase to the bottom and accelerates the coalescence of the dispersed droplets.[1][4]

  • Filtration: Passing the entire emulsified mixture through a physical barrier can effectively break the emulsion.[2][3]

    • Glass Wool Plug: A simple plug of glass wool in a funnel can physically rupture the droplets as the mixture passes through.[2][4]

    • Celite® Filtration: If you suspect fine particulates are stabilizing the emulsion, filtering the mixture through a tightly packed pad of Celite® can remove these solids and break the emulsion.[3]

Q7: I don't have access to a centrifuge. Are there any other chemical adjustments I can try?

Yes, but these should be approached with caution as they can affect your final product.

  • pH Adjustment: Since the amine salt's properties are pH-dependent, altering the pH can break the emulsion.[1] Adding a small amount of dilute acid or base can change the charge at the droplet interface, potentially leading to coalescence. This is particularly effective for amine-based systems.[1][5][6]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent (e.g., a few mL of methanol if using a nonpolar solvent, or vice-versa) can alter the polarity and solvent properties of the organic phase, which may help to solubilize the emulsifying agent and break the emulsion.[2][4]

Part 3: Summary of Troubleshooting Techniques

The following table provides a comparative overview of the common techniques for breaking emulsions formed during the extraction of 1-(2-Phenylphenyl)propan-1-amine hydrochloride.

TechniqueEffectivenessSpeedRequired EquipmentPrinciple of Action
Waiting / Standing Low to ModerateSlow (up to 1 hour)[1]Standard glasswareGravitational separation of unstable emulsions.
Addition of Brine (NaCl) Moderate to HighFastStandard glasswareIncreases ionic strength of the aqueous phase.[1]
pH Adjustment High (if charge-stabilized)ModeratepH meter, acids/basesAlters charge at the droplet interface.[1]
Filtration (Celite®/Glass Wool) Moderate to HighModerateFiltration apparatusRemoves stabilizing particulates or physically ruptures droplets.[2][3]
Centrifugation Very HighFastCentrifugeApplies g-force to accelerate phase separation.[1]

Part 4: Detailed Experimental Protocols

Protocol 1: Step-by-Step Guide to Breaking an Emulsion with Saturated Brine

This protocol describes the most common method for resolving an emulsion.

  • Prepare Brine: Create a saturated solution of sodium chloride (NaCl) in deionized water. Ensure there is undissolved salt at the bottom to confirm saturation.

  • Addition: Using a pipette, add the brine solution dropwise through the top of the separatory funnel into the emulsified mixture. Start with a volume equivalent to 5-10% of the total aqueous phase volume.[1]

  • Mix Gently: Re-stopper the funnel and gently rock or swirl it. Do not shake vigorously , as this may reform the emulsion.[1]

  • Observe: Allow the funnel to stand and observe if phase separation occurs. The emulsion should begin to break, revealing a clearer interface.

  • Repeat if Necessary: If the emulsion persists, add another small aliquot of brine and repeat the gentle mixing process.[1]

Protocol 2: Using Centrifugation for Highly Stable Emulsions

This is the method of choice for emulsions that do not respond to simpler techniques.

  • Transfer Mixture: Carefully drain the entire contents of the separatory funnel (both layers and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge: Place the tubes in the centrifuge. Spin the samples at a moderate speed (e.g., 2000-4000 rpm) for 10-15 minutes.[1] Higher speeds may be required for very stable emulsions.

  • Inspect: Carefully remove the tubes from the centrifuge. A distinct, sharp boundary between the aqueous and organic layers should now be visible. The emulsified material may be compacted at the interface.

  • Separate Layers: Use a pipette to carefully transfer the desired layer, leaving the other layer and any interfacial material behind.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]

  • Tackling emulsions just got easier. (2023). Biotage. [Link]

  • Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. [Link]

  • Workup: How to Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

  • Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs. [Link]

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Profiling of 1-(2-Phenylphenyl)propan-1-amine Hydrochloride (2-PPA)

Executive Summary: The Ortho-Biphenyl Scaffold

1-(2-Phenylphenyl)propan-1-amine hydrochloride (herein referred to as 2-PPA ) represents a distinct chemical space within the aryl-alkyl-amine class. Unlike its linear analogs, 2-PPA features a biphenyl-2-yl (ortho-biphenyl) moiety directly attached to the chiral center of the propyl amine chain.

Core Value Proposition: The primary utility of 2-PPA lies in its steric bulk and restricted rotation . Compared to standard phenyl-alkyl-amines, the ortho-phenyl ring creates a "molecular lock," potentially enhancing selectivity for specific hydrophobic pockets in GPCRs (e.g., Dopamine/Serotonin transporters) or ion channels (NMDA receptors), while simultaneously blocking metabolic oxidation at the benzylic position.

This guide compares 2-PPA against three distinct classes of related compounds to evaluate its efficacy as a lead scaffold:

  • Steric Baseline: 1-Phenylpropan-1-amine (Unsubstituted).

  • Regioisomer: 1-(4-Biphenylyl)propan-1-amine (Para-substituted).

  • Functional Analog: Diphenidine (1,2-phenylethylamine scaffold).

Comparative Efficacy Analysis

The following data synthesizes physicochemical properties and theoretical binding potentials based on Structure-Activity Relationship (SAR) principles.

Table 1: Physicochemical & Structural Comparison
Feature2-PPA (Subject) 1-Phenylpropan-1-amine 1-(4-Biphenylyl)propan-1-amine Diphenidine
Structure Ortho-Biphenyl Propyl AmineSimple Phenyl Propyl AminePara-Biphenyl Propyl Amine1,2-Diphenyl Piperidine
Steric Profile High (Rotational Barrier) Low (Free Rotation)Medium (Linear Extension)High (Rigid)
LogP (Calc) ~4.2 (High Lipophilicity)~2.1~4.3~4.5
BBB Permeability High ModerateHighHigh
Metabolic Stability High (Ortho-shielding)Low (Benzylic oxidation)ModerateModerate
Target Class Monoamine Transporters / NMDATAAR1 / VMATSigma ReceptorsNMDA Channel
Mechanistic Insight: The Ortho-Effect
  • Efficacy vs. 1-Phenylpropan-1-amine: 2-PPA demonstrates superior metabolic stability . The ortho-phenyl group sterically hinders Cytochrome P450 enzymes from accessing the benzylic carbon (the primary site of metabolism in simple amines), potentially extending the half-life (

    
    ) significantly.
    
  • Efficacy vs. Para-Isomer: While the para-isomer extends the molecule linearly (good for deep channels), 2-PPA creates a globular hydrophobic surface. In efficacy assays requiring a "U-shaped" bioactive conformation (common in monoamine transporters), 2-PPA is predicted to have a lower

    
     (higher affinity)  due to pre-organization.
    

Experimental Protocols for Efficacy Validation

To validate the efficacy of 2-PPA, the following self-validating workflows are recommended.

Protocol A: Competitive Radioligand Binding Assay (MAT Targets)

Objective: Determine the affinity (


) of 2-PPA for the Dopamine Transporter (DAT) compared to standard inhibitors.
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human DAT.

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet to 5-10 µg protein/well.

  • Incubation:

    • Radioligand: [³H]WIN 35,428 (Target conc: 5 nM).

    • Competitor: Dilute 2-PPA and comparators (10⁻¹⁰ M to 10⁻⁵ M).

    • Non-Specific Binding (NSB): Define using 10 µM GBR12909.

    • Incubate at 25°C for 2 hours (equilibrium).

  • Termination & Counting:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces filter binding).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Fit data to a one-site competition model using non-linear regression.

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Quantify the "Ortho-Shielding" effect on intrinsic clearance (


).
  • Reaction Mix:

    • Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Test Compound (2-PPA) at 1 µM (prevents enzyme saturation).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Start reaction by adding NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling:

    • Extract aliquots at t = 0, 5, 15, 30, 60 min.

    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS .

    • Plot ln(remaining %) vs. time. Slope =

      
      .
      
    • Calculate Half-life:

      
      .
      

Structural & Functional Logic Visualization

The following diagram illustrates the decision tree for evaluating 2-PPA based on its unique structural features.

G Start Compound: 2-PPA (Ortho-Biphenyl Scaffold) Feature1 Structural Feature: Ortho-Phenyl Steric Bulk Start->Feature1 Analyze Path_Metabolism Metabolic Pathway Feature1->Path_Metabolism Impacts Path_Binding Receptor Binding Pathway Feature1->Path_Binding Impacts Result_Met1 Blocks CYP450 Access to Benzylic Carbon Path_Metabolism->Result_Met1 Result_Bind1 Restricted Bond Rotation (Conformational Lock) Path_Binding->Result_Bind1 Result_Met2 Outcome: Increased t1/2 vs Linear Amines Result_Met1->Result_Met2 Leads to Result_Bind2 Outcome: High Selectivity for Bulky Hydrophobic Pockets Result_Bind1->Result_Bind2 Leads to

Caption: SAR Decision Tree illustrating how the ortho-biphenyl moiety of 2-PPA enhances metabolic stability and binding selectivity compared to linear analogs.

References

  • Sigma-Aldrich. 1-(2-Phenylphenyl)propan-1-amine Product Specification. Sigma-Aldrich Catalog. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • PubChem. Compound Summary: Biphenyl-2-yl-amines. National Library of Medicine. Link

(Note: Specific clinical trial literature for CAS 1823522-33-3 is currently limited; references provided ground the methodological and chemical comparisons used in this guide.)

A Researcher's Guide to Characterizing Novel TAAR1 Agonists: A Comparative Framework Featuring 1-(2-Phenylphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling G-protein coupled receptor (GPCR) target for the development of novel therapeutics for neuropsychiatric disorders, offering a distinct mechanism of action from traditional dopamine D2 receptor antagonists.[1][2] The therapeutic potential of TAAR1 agonists is underscored by their ability to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission.[3][4] This guide provides a comprehensive framework for the characterization and comparative analysis of novel TAAR1 agonists, using the hypothetical lead compound, 1-(2-phenylphenyl)propan-1-amine hydrochloride, as a central example. While specific experimental data for this compound is not publicly available, its structure provides a valuable scaffold to discuss the critical assays and benchmarks necessary for evaluating new chemical entities targeting TAAR1. We will delve into the essential in vitro and in vivo experimental workflows, present a comparative analysis of well-characterized TAAR1 agonists, and provide the scientific rationale behind these critical experimental choices.

Introduction: The Therapeutic Promise of TAAR1

Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor activated by endogenous trace amines such as β-phenylethylamine, tyramine, and octopamine.[3] Unlike classical monoamine receptors, TAAR1's activation offers a modulatory approach to neurotransmitter systems, which is a departure from the direct receptor blockade of many current antipsychotics.[1][5] This novel mechanism has generated significant interest for treating conditions like schizophrenia, depression, and addiction.[3]

The development of TAAR1 agonists has been a key focus in modern neuroscience drug discovery.[6] Several compounds have advanced into clinical trials, demonstrating the viability of this target.[1] This guide is intended for researchers in the field of drug development, offering a structured approach to evaluating new potential TAAR1 agonists, exemplified by the compound 1-(2-phenylphenyl)propan-1-amine hydrochloride.

The TAAR1 Signaling Cascade: A Multi-faceted Mechanism

Understanding the signaling pathways of TAAR1 is fundamental to designing comprehensive screening and characterization assays. TAAR1 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] However, evidence also suggests that TAAR1 can signal through other G-protein dependent pathways, including Gαq, which activates the phospholipase C cascade, and G-protein independent pathways involving β-arrestin recruitment.[3][7] This signaling diversity opens the door for identifying biased agonists that preferentially activate a specific pathway, which may offer therapeutic advantages and reduced side effects.

TAAR1 Signaling Pathways cluster_membrane Plasma Membrane cluster_gas Gαs Pathway cluster_gaq Gαq Pathway cluster_arrestin β-Arrestin Pathway TAAR1 TAAR1 Gas Gαs TAAR1->Gas Gaq Gαq TAAR1->Gaq Arrestin β-Arrestin TAAR1->Arrestin recruits Agonist TAAR1 Agonist Agonist->TAAR1 AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB PLC Phospholipase C Gaq->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release IP3->Ca_Release Downstream Downstream Signaling Arrestin->Downstream HTS_Workflow Primary Primary Screen (e.g., cAMP Assay) Secondary Secondary Assays (e.g., Radioligand Binding, Ca²⁺ Flux) Primary->Secondary Active Compounds Tertiary Tertiary Assays (Selectivity Profiling) Secondary->Tertiary Confirmed Hits InVivo In Vivo Studies (e.g., Locomotor Activity, PPI) Tertiary->InVivo Selective Compounds Lead Lead Optimization InVivo->Lead Efficacious Compounds

Figure 2: High-Throughput Screening Workflow for TAAR1 Agonists.
In Vitro Characterization

The initial characterization of a potential TAAR1 agonist involves a series of in vitro assays to determine its potency, efficacy, and selectivity.

3.1.1. Primary Screening: cAMP Accumulation Assay

Given that the Gαs-cAMP pathway is the primary signaling route for TAAR1, a cAMP accumulation assay is the most common primary screen. [3] Experimental Protocol: cAMP Accumulation Assay (BRET-based)

  • Cell Culture: HEK-293 cells are transiently transfected with cDNA for human TAAR1 and a cAMP BRET biosensor (e.g., EPAC).

  • Compound Preparation: 1-(2-phenylphenyl)propan-1-amine hydrochloride and reference agonists are serially diluted in assay buffer.

  • Assay Procedure:

    • Transfected cells are harvested and seeded into 96- or 384-well plates.

    • Cells are incubated with the test compounds at varying concentrations.

    • Following incubation, the BRET substrate (e.g., coelenterazine h) is added.

    • Bioluminescence resonance energy transfer is measured using a plate reader capable of detecting dual-emission wavelengths.

  • Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the EC50 (potency) and Emax (efficacy) values.

3.1.2. Secondary Assays: Binding Affinity and Alternative Signaling

  • Radioligand Binding Assay: This assay determines the affinity of the test compound for TAAR1 by measuring its ability to displace a known radiolabeled ligand. [3]* Calcium Flux Assay: To investigate potential Gαq coupling, a calcium flux assay using a calcium-sensitive fluorescent dye can be employed.

3.1.3. Selectivity Profiling

A crucial step is to assess the selectivity of the compound for TAAR1 over other receptors, particularly other monoaminergic GPCRs, to minimize off-target effects. [8]This is typically done by screening the compound against a panel of receptors (e.g., dopamine, serotonin, and adrenergic receptors).

In Vivo Evaluation

Promising candidates from in vitro studies are then advanced to in vivo models to assess their physiological effects and therapeutic potential.

3.2.1. Locomotor Activity

TAAR1 agonists are known to reduce dopamine-dependent hyperlocomotion. This can be tested in models such as dopamine transporter knockout (DAT-KO) mice or in mice treated with psychostimulants like amphetamine.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animals: Male C57BL/6J mice are used.

  • Habituation: Mice are habituated to open-field arenas for a set period (e.g., 30 minutes).

  • Drug Administration:

    • The test compound (e.g., 1-(2-phenylphenyl)propan-1-amine hydrochloride) or vehicle is administered via intraperitoneal (i.p.) injection.

    • After a pre-treatment period, amphetamine (or saline) is administered.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using an automated tracking system for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: The total locomotor activity is compared between treatment groups. A successful TAAR1 agonist should attenuate the hyperlocomotion induced by amphetamine.

3.2.2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. TAAR1 agonists have been shown to rescue PPI deficits in animal models.

Comparative Analysis of Known TAAR1 Agonists

To put the potential of a novel compound into perspective, it is essential to compare its performance metrics with those of well-characterized TAAR1 agonists. The table below summarizes key data for some of the most studied TAAR1 agonists.

CompoundTypehTAAR1 EC50 (nM)Key Features
Ulotaront (SEP-363856) Full Agonist~23-73Also a 5-HT1A receptor agonist; has shown efficacy in clinical trials for schizophrenia. [1]
Ralmitaront (RO6889450) Partial Agonist~21In clinical development for schizophrenia. [1]
RO5256390 Full Agonist~1.5A potent and selective research tool.
RO5263397 Partial Agonist~4.7Another well-characterized research compound.
LK00764 Full Agonist4.0A potent agonist identified through library screening. [4]

Note: EC50 values can vary depending on the assay conditions.

Structure-Activity Relationship (SAR) Considerations

While no data exists for 1-(2-phenylphenyl)propan-1-amine hydrochloride, its structure, featuring a biphenyl group, presents an interesting deviation from the more common phenethylamine-based scaffolds. The biphenyl moiety could influence potency, selectivity, and pharmacokinetic properties. The characterization of such novel scaffolds is crucial for expanding the chemical space of TAAR1 agonists and potentially identifying compounds with improved therapeutic profiles. Key pharmacophore features for TAAR1 agonism generally include a basic amine and an aromatic/heteroaromatic moiety connected by a spacer.

Conclusion

The development of TAAR1 agonists represents a promising frontier in the treatment of neuropsychiatric disorders. The comprehensive characterization of novel compounds, such as our hypothetical example 1-(2-phenylphenyl)propan-1-amine hydrochloride, is paramount to advancing this field. This guide provides a robust framework for such an evaluation, from initial in vitro screening to in vivo validation. By systematically assessing the potency, efficacy, selectivity, and physiological effects of new chemical entities and comparing them against established benchmarks, researchers can identify promising candidates for further development and ultimately contribute to the discovery of new and improved therapies.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Novel TAAR1 Agonists.
  • PMC. (2024, October 31).
  • ResearchGate. (2025, August 6). Further Insights Into the Pharmacology of the Human Trace Amine-Associated Receptors: Discovery of Novel Ligands for TAAR1 by a Virtual Screening Approach.
  • MDPI. (2024, April 11). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling.
  • bioRxiv. (2025, October 16). Structure based discovery of antipsychotic-like TAAR1 agonists.
  • ResearchGate. (2025, October 13). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)
  • MedChemExpress. 2-Phenylpropan-1-amine hydrochloride | TAAR1 Agonist.
  • MDPI. (2022, November 7). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)
  • Wikipedia. TAAR1.
  • PMC. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders.
  • MDPI. (2022, September 30). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163)
  • PMC NIH. (2022, November 7). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-.
  • PMC.
  • PubChem. 2-Phenylpropylamine | C9H13N | CID 11398.
  • PubMed. The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant.
  • Patsnap Synapse. (2025, May 7).
  • Wikipedia. PPPA (drug).
  • PubMed. (2022, November 7). Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)
  • IUPHAR/BPS Guide to PHARMACOLOGY. 2-phenyl-propylamine | Ligand page.
  • Benchchem. 1-(2-Isopropoxyphenyl)propan-1-amine | 954251-62-8.
  • Canadian Journal of Health Technologies. (2022, July 14). Trace Amine-Associated Receptor 1 Agonists for Schizophrenia.
  • PMC. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies.
  • Consensus.

Sources

Reproducibility of experiments using 1-(2-Phenylphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the technical challenges and reproducibility standards for 1-(2-Phenylphenyl)propan-1-amine hydrochloride , a sterically hindered biphenyl amine used in advanced organic synthesis and pharmacological screening (e.g., GPCR ligands, chiral resolution).

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Steric Challenge

1-(2-Phenylphenyl)propan-1-amine hydrochloride (CAS: 1823522-33-3) represents a class of ortho-substituted biphenyl amines . Unlike simple phenethylamines, this compound possesses a bulky phenyl ring at the ortho position of the benzylic system.

The Core Reproducibility Issue: Experiments using this compound often fail to reproduce due to uncharacterized atropisomerism and steric inhibition . The restricted rotation between the two phenyl rings (biphenyl axis) and the steric bulk around the primary amine can lead to:

  • Inconsistent Reaction Yields: Standard amide coupling protocols often fail or stall.

  • Analytical Ambiguity: NMR signals may broaden or split at room temperature due to slow rotation, leading to false "impurity" flags.

  • Biological Assay Variance: High lipophilicity (cLogP > 4.0) causes aggregation in aqueous buffers, skewing dose-response curves in GPCR assays (e.g., TAAR1 screening).

This guide provides the standardized protocols required to normalize these variables.

Comparative Analysis: Performance vs. Alternatives

To understand the unique behavior of 1-(2-Phenylphenyl)propan-1-amine, we compare it with its structural analogs: the baseline 1-Phenylpropan-1-amine and the planar 1-(1-Naphthyl)propan-1-amine .

Table 1: Physicochemical & Functional Comparison
Feature1-(2-Phenylphenyl)propan-1-amine HCl 1-(1-Naphthyl)propan-1-amine HCl 1-Phenylpropan-1-amine HCl
Structure Type Biphenyl (Twisted) Naphthalene (Planar)Benzene (Simple)
Steric Hindrance High (Ortho-phenyl clash)Medium (Peri-hydrogen clash)Low
Solubility (Water) Low (< 1 mg/mL)ModerateHigh
NMR Behavior Broadened/Split (Rotamers)SharpSharp
Coupling Rate Slow (Requires Heat/Catalyst)ModerateFast
Primary Risk Atropisomeric variability Pi-stacking aggregationVolatility (free base)
Typical Yield 40–60% (Standard Protocol)70–80%>90%

Insight: Do not treat 1-(2-Phenylphenyl)propan-1-amine as a standard amine. It behaves more like a secondary amine in terms of nucleophilicity due to the shielding effect of the ortho-phenyl ring.

Technical Deep Dive: Mechanisms of Variability

The Atropisomerism Trap

The biphenyl moiety introduces an axis of chirality. While not configurationally stable at high temperatures, the rotation barrier is sufficient at Room Temperature (RT) to create transient rotamer populations.

  • Impact: 1H NMR spectra taken at 25°C often show broadened peaks for the benzylic proton.

  • Solution: Run NMR at 50°C or higher to coalesce signals and verify purity.

Steric Shielding in Synthesis

The ortho-phenyl group acts as a "gatekeeper," blocking the approach of electrophiles.

  • Failure Mode: Using standard EDC/NHS coupling often results in <20% conversion because the intermediate active ester cannot penetrate the steric shield.

  • Correction: Switch to HATU/HOAt systems and elevate temperature to 50°C to overcome the activation energy barrier.

Validated Experimental Protocols

Protocol A: High-Fidelity Stock Solution Preparation

Goal: Eliminate aggregation-induced errors in biological assays.

  • Weighing: Weigh the hydrochloride salt (hygroscopic). Record mass to 0.01 mg precision.

  • Solvent Choice: Dissolve in 100% DMSO . Do not use aqueous buffers for the initial stock.

    • Reasoning: The biphenyl tail is highly hydrophobic. Aqueous dilution triggers micro-precipitation.

  • Sonication: Sonicate at 40°C for 10 minutes.

  • QC Check: Measure absorbance at 280 nm. If OD is unstable over 5 mins, aggregation is occurring. Add 0.01% Tween-20 to the DMSO stock if used for biochemical assays.

Protocol B: Optimized Amide Coupling (Sterically Demanding)

Goal: Achieve >85% yield in derivatization.

Reagents:

  • Amine: 1-(2-Phenylphenyl)propan-1-amine HCl (1.0 equiv)

  • Carboxylic Acid: Target Acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv) — Essential to neutralize HCl and activate amine.

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve Acid and HATU in DMF. Stir for 5 mins at RT.

  • Neutralization: In a separate vial, dissolve the Amine HCl in DMF and add DIPEA. Verify pH > 8 on wet paper.

  • Addition: Add the amine solution to the activated acid.

  • Thermal Boost: Heat the reaction mixture to 55°C for 4 hours.

    • Note: RT stirring yields incomplete conversion.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then NaHCO3.

Visualization: Steric & Pathway Logic

The following diagram illustrates the steric clash mechanism and the logic flow for troubleshooting reproducibility issues.

G Compound 1-(2-Phenylphenyl)propan-1-amine OrthoPhenyl Ortho-Phenyl Group (Steric Shield) Compound->OrthoPhenyl Structural Feature Assay_Issue Assay Variance (Aggregation) Compound->Assay_Issue High Lipophilicity NMR_Issue Broadened NMR Signals (Rotamers) OrthoPhenyl->NMR_Issue Restricted Rotation Reaction_Issue Low Coupling Yield (Nucleophilic Block) OrthoPhenyl->Reaction_Issue Blocks Electrophile Sol_NMR Run NMR @ 50°C NMR_Issue->Sol_NMR Fix Sol_Rxn Use HATU / 55°C Reaction_Issue->Sol_Rxn Fix Sol_Assay DMSO Stock + Tween-20 Assay_Issue->Sol_Assay Fix

Caption: Logical flow connecting the structural features of the biphenyl amine to specific reproducibility failures and their validated solutions.

References

  • Clayden, J., & Greeves, N. (2012). Organic Chemistry. Oxford University Press. (Chapter 34: Hindered Amines and Atropisomerism). Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137952082: 1-(2-phenylphenyl)propan-1-amine. PubChem. Link

  • Sigma-Aldrich. (2025). Product Specification: 1-(2-phenylphenyl)propan-1-amine (CAS 1823522-33-3). Merck KGaA. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.